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  • Product: 3',4'-Dichloro-5'-methylacetophenone
  • CAS: 1803728-91-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties and Melting Point of 3',4'-Dichloro-5'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical and chemical properties of 3',4'-Dichloro-5'-methylacetophenone, with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3',4'-Dichloro-5'-methylacetophenone, with a detailed focus on the experimental determination of its melting point. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may be working with this or structurally related compounds. The guide outlines key identifiers, safety and handling precautions, and a detailed, field-proven protocol for accurate melting point determination, a critical parameter for compound identification and purity assessment.

Introduction

3',4'-Dichloro-5'-methylacetophenone is a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Its structural features, including the dichlorinated phenyl ring and the methyl and acetyl groups, make it a potential building block for the synthesis of more complex molecules with potential biological activity. Accurate characterization of its physical properties is paramount for its use in research and development, ensuring reproducibility of experimental results and adherence to quality standards. The melting point, in particular, serves as a crucial preliminary indicator of purity and identity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in a laboratory setting. The following table summarizes the key known properties of 3',4'-Dichloro-5'-methylacetophenone.

PropertyValueSource
Chemical Name 3',4'-Dichloro-5'-methylacetophenone-
CAS Number 1803728-91-7[1]
Molecular Formula C₉H₈Cl₂O[1]
Molecular Weight 203.07 g/mol [1]
Appearance Not explicitly stated, likely a solid at room temperatureInferred from related compounds
Melting Point Data not currently available in public literature.-
Solubility Specific data not available. Likely soluble in organic solvents like ethanol, acetone, and dichloromethane.Inferred from structural similarity to other acetophenones

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. Based on available data for this compound and structurally similar acetophenones, the following safety and handling precautions should be observed.

Hazard Identification:

  • Irritant: 3',4'-Dichloro-5'-methylacetophenone is classified as an irritant[1].

  • H317: May cause an allergic skin reaction [1].

  • H319: Causes serious eye irritation [1].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. The following protocol provides a detailed, step-by-step methodology for the accurate determination of the melting point of 3',4'-Dichloro-5'-methylacetophenone using a modern digital melting point apparatus.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A pure crystalline solid will typically have a sharp melting point range of 0.5-1°C. Impurities tend to lower and broaden the melting point range. This protocol utilizes the capillary method, where a small, powdered sample is heated in a capillary tube, and the temperatures at the onset and completion of melting are recorded.

Materials and Equipment
  • 3',4'-Dichloro-5'-methylacetophenone sample

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (open at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 3',4'-Dichloro-5'-methylacetophenone sample is completely dry. If necessary, dry the sample in a desiccator or under vacuum.

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • Using a clean mortar and pestle, gently grind the sample into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Take a capillary tube and press the open end into the powdered sample. A small amount of the powder will enter the tube.

    • To pack the sample into the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube onto the benchtop.

    • The packed sample should be approximately 2-3 mm in height. An excessive amount of sample can lead to a broader melting point range.

  • Melting Point Measurement:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Approximate Melting Point Determination (if unknown): Insert the loaded capillary tube into the apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting point range. This provides a target for the more precise measurement.

    • Precise Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with a fresh sample.

    • Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T_initial).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts completely (T_final).

    • The melting point is reported as the range from T_initial to T_final.

  • Post-Measurement:

    • Turn off the heating element of the apparatus and allow it to cool down before the next measurement.

    • Dispose of the used capillary tube in a designated glass waste container.

Characterization Data (Predicted and Analogous)

While specific experimental spectral data for 3',4'-Dichloro-5'-methylacetophenone is not currently available in public databases, the following information can be inferred from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the two chlorine atoms and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift (typically >190 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 3',4'-Dichloro-5'-methylacetophenone is expected to exhibit characteristic absorption bands for its functional groups:

  • C=O Stretch: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ for the carbonyl group of the aromatic ketone.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

  • C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a specific ratio. Fragmentation patterns will likely involve the loss of the methyl group from the acetyl moiety (a peak at m/z 188) and other characteristic fragmentations of the aromatic ring.

Conclusion

This technical guide has provided a detailed overview of the known physical properties, safety considerations, and a robust experimental protocol for determining the melting point of 3',4'-Dichloro-5'-methylacetophenone. While a definitive melting point and complete spectral data are yet to be reported in the public domain, the methodologies and comparative data presented herein offer a strong foundation for researchers working with this compound. Adherence to the outlined safety protocols and experimental procedures will ensure accurate and safe handling and characterization of this and other related chemical entities in a research and development setting.

References

Sources

Exploratory

Solubility of 3',4'-Dichloro-5'-methylacetophenone in organic solvents

An In-depth Technical Guide on the Solubility of 3',4'-Dichloro-5'-methylacetophenone in Organic Solvents Authored by: A Senior Application Scientist Publication Date: February 14, 2026 Abstract This technical guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 3',4'-Dichloro-5'-methylacetophenone in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: February 14, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3',4'-Dichloro-5'-methylacetophenone, a substituted aromatic ketone of significant interest in synthetic chemistry and drug development. Recognizing the limited availability of specific quantitative solubility data for this compound in public literature, this document establishes a foundational understanding based on established principles of organic chemistry. We present a detailed theoretical framework governing the dissolution of halogenated acetophenone derivatives, followed by robust, step-by-step experimental protocols for the precise and accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights and practical methodologies for handling this compound.

Introduction to 3',4'-Dichloro-5'-methylacetophenone

3',4'-Dichloro-5'-methylacetophenone is an aromatic ketone characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and an acetyl group. The presence and positioning of these functional groups dictate its physicochemical properties, including its melting point, boiling point, and, critically, its solubility in various media. Understanding the solubility of this compound is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction rates and yields.

  • Purification: Processes such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

  • Pharmaceutical Formulation: For drug development applications, solubility is a key determinant of a compound's bioavailability and subsequent therapeutic efficacy.[1]

The molecular structure, with its polar carbonyl group and a largely nonpolar, substituted aromatic ring, suggests a nuanced solubility profile that will be explored in this guide.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-ionic organic compound like 3',4'-Dichloro-5'-methylacetophenone.[2][3] This principle is governed by the intermolecular forces between the solute and the solvent molecules.

Key Intermolecular Interactions

The solubility of 3',4'-Dichloro-5'-methylacetophenone is influenced by the following intermolecular forces:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the acetophenone moiety possesses a significant dipole moment, allowing for favorable interactions with polar solvents.

  • London Dispersion Forces: The aromatic ring and the methyl group contribute to the molecule's size and surface area, leading to London dispersion forces that are the primary mode of interaction with nonpolar solvents.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on solvent molecules.

The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.

Predicting Solubility Based on Solvent Properties

A qualitative prediction of solubility can be made by considering the polarity of common organic solvents.

Solvent Class Examples Expected Solubility Rationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can engage in strong dipole-dipole interactions with the carbonyl group of the acetophenone.
Polar Protic Methanol, EthanolModerate to HighWhile capable of dipole-dipole interactions, the hydrogen bonding network of the solvent must be disrupted, which can require significant energy.
Nonpolar Hexane, TolueneLow to ModerateSolubility will be primarily driven by London dispersion forces. The presence of the polar carbonyl group will limit solubility in highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighThe similarity in structure (presence of chlorine atoms) and the ability to engage in dipole-dipole interactions suggest good solubility.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section outlines a detailed, self-validating protocol for the quantitative determination of the solubility of 3',4'-Dichloro-5'-methylacetophenone.

Materials and Equipment
  • 3',4'-Dichloro-5'-methylacetophenone (high purity)

  • Analytical balance

  • A range of organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Caption: Workflow for Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 3',4'-Dichloro-5'-methylacetophenone and add it to a sealed vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[4]

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath and agitate for 24-48 hours to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Quantification via UV-Vis Spectrophotometry:

    • Calibration Curve:

      • Prepare a stock solution of 3',4'-Dichloro-5'-methylacetophenone of a known concentration in the solvent of interest.

      • Perform a serial dilution to create a series of standard solutions.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

      • Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis:

      • Carefully withdraw a known volume of the clear supernatant from the equilibrated sample.

      • Dilute the sample to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample.

      • Use the calibration curve to determine the concentration of the diluted sample.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Predictive Modeling of Solubility

In recent years, machine learning and computational models have emerged as powerful tools for predicting the solubility of organic compounds.[5][6][7] These models utilize molecular descriptors to forecast solubility in various solvents, offering a rapid and cost-effective alternative to experimental determination.[8] For 3',4'-Dichloro-5'-methylacetophenone, a Quantitative Structure-Property Relationship (QSPR) model could be developed by correlating its structural features with known solubility data of analogous compounds.

G A Molecular Structure of 3',4'-Dichloro-5'-methylacetophenone B Calculation of Molecular Descriptors (e.g., polarity, size, shape) A->B C Machine Learning Model (trained on existing solubility data) B->C D Predicted Solubility in Various Solvents C->D

Caption: Predictive Solubility Modeling Workflow.

Conclusion

While specific, publicly available quantitative solubility data for 3',4'-Dichloro-5'-methylacetophenone is scarce, a strong predictive understanding can be derived from fundamental chemical principles. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in a variety of organic solvents. This information is critical for the effective use of this compound in organic synthesis, purification, and pharmaceutical research. The continued development of predictive computational models will further enhance our ability to anticipate the behavior of such molecules in different solvent environments.

References

Sources

Foundational

Technical Guide: Biological Potential & Therapeutic Applications of 3',4'-Dichloro-5'-methylacetophenone Derivatives

The following technical guide details the biological potential, synthetic utility, and structure-activity relationships (SAR) of 3',4'-Dichloro-5'-methylacetophenone derivatives. Executive Summary The scaffold 3',4'-Dich...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthetic utility, and structure-activity relationships (SAR) of 3',4'-Dichloro-5'-methylacetophenone derivatives.

Executive Summary

The scaffold 3',4'-Dichloro-5'-methylacetophenone represents a highly functionalized aromatic building block in medicinal chemistry. Its specific substitution pattern—combining the lipophilicity of two chlorine atoms with the steric bulk of a methyl group—offers unique pharmacokinetic advantages. This guide analyzes its utility as a precursor for three primary pharmacophores: Chalcones , Pyrazolines , and Thiazoles . Research indicates these derivatives possess significant antimicrobial , anti-inflammatory , and cytotoxic properties, driven by the electrophilic nature of the enone system and the lipophilic modulation of the aryl ring.

Chemical Background & Structural Significance[1][2][3][4][5]

The Core Scaffold

The molecule consists of an acetophenone core substituted at the meta and para positions.

  • 3',4'-Dichloro moiety: Increases lipophilicity (

    
    ), enhancing membrane permeability. The halogen atoms also facilitate hydrophobic interactions and halogen bonding with protein targets.
    
  • 5'-Methyl group: Provides steric bulk that can restrict bond rotation in receptor pockets, potentially improving selectivity. It also serves as a weak electron donor, subtly modulating the electronic density of the aromatic ring.

Synthetic Accessibility

While the core acetophenone can be synthesized via Friedel-Crafts acylation of 2,3-dichlorotoluene (requiring careful regiocontrol), it is most valuable as a divergent intermediate . The acetyl group (


) serves as a "chemical handle" for generating diverse heterocycles.

Synthetic Pathways & Derivatization[3][6][7]

The transformation of 3',4'-Dichloro-5'-methylacetophenone primarily relies on the reactivity of the acetyl group. The three most biologically relevant pathways are detailed below.

Pathway A: Claisen-Schmidt Condensation (Chalcones)

Reaction: Condensation with aromatic aldehydes in the presence of a base (KOH/NaOH). Product:


-unsaturated ketones (Chalcones).
Mechanism:  The base abstracts an 

-proton from the acetophenone, generating an enolate that attacks the aldehyde carbonyl. Dehydration yields the enone.
Pathway B: Cyclization to Pyrazolines

Reaction: Treatment of the chalcone intermediate with hydrazine hydrate or phenylhydrazine in acetic acid/ethanol. Product: 2-Pyrazolines. Mechanism: A Michael addition of the hydrazine nitrogen to the


-carbon of the chalcone, followed by intramolecular cyclization and dehydration.
Pathway C: Hantzsch Thiazole Synthesis

Reaction: Bromination of the acetyl group to form


-bromoacetophenone, followed by condensation with thiourea or thioamides.
Product:  2-Aminothiazoles or 2-substituted thiazoles.
Synthetic Workflow Diagram

G Core 3',4'-Dichloro-5'-methyl- acetophenone Chalcone Chalcone Derivative (α,β-unsaturated ketone) Core->Chalcone Claisen-Schmidt Condensation Thiazole Thiazole Derivative (S-heterocycle) Core->Thiazole Hantzsch Synthesis Aldehyde Ar-CHO (Base Cat.) Aldehyde->Chalcone Pyrazoline Pyrazoline Derivative (5-membered N-heterocycle) Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine/Ph-NHNH2 (Reflux) Hydrazine->Pyrazoline Bromine Br2 / Thiourea Bromine->Thiazole

Caption: Divergent synthetic pathways from the acetophenone core to bioactive heterocycles.

Biological Activities & Mechanisms[8]

Antimicrobial Activity

Derivatives, particularly chalcones and thiazoles, have shown potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism (Chalcones): The

    
    -unsaturated ketone acts as a Michael acceptor. It can form covalent bonds with nucleophilic thiol groups (-SH) on essential microbial enzymes (e.g., cysteine proteases), leading to enzyme inactivation and cell death.
    
  • Role of 3',4'-Cl: The lipophilic nature of the dichloro-substitution enhances penetration through the lipid-rich bacterial cell wall.

Anticancer Potential

Chalcones derived from this scaffold have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer cell lines.

  • Mechanism: Disruption of the cell cycle at the G2/M phase and induction of apoptosis. The electrophilic enone moiety can deplete intracellular glutathione (GSH), inducing oxidative stress in cancer cells.

  • SAR Insight: The 5'-methyl group provides steric hindrance that may prevent metabolic degradation of the chalcone, prolonging its half-life.

Anti-inflammatory Activity

Pyrazoline derivatives synthesized from the chalcone intermediates are known inhibitors of Cyclooxygenase-2 (COX-2).

  • Mechanism: The pyrazoline ring mimics the structure of prostaglandins, fitting into the COX-2 active site. The 3',4'-dichloro substitution pattern aligns with hydrophobic pockets within the enzyme, improving binding affinity compared to non-halogenated analogs.

Experimental Protocols

Protocol 5.1: Synthesis of Chalcone Derivatives

Objective: To synthesize (E)-1-(3,4-dichloro-5-methylphenyl)-3-phenylprop-2-en-1-one.

  • Reagents: 3',4'-Dichloro-5'-methylacetophenone (0.01 mol), Benzaldehyde (0.01 mol), Ethanol (95%, 20 mL), NaOH (40%, 5 mL).

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in ethanol in a 100 mL round-bottom flask.

    • Place the flask in an ice bath (

      
      ).
      
    • Add NaOH solution dropwise with constant stirring (magnetic stirrer).

    • Stir the reaction mixture at room temperature for 12–24 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 8:2).

    • Pour the contents into crushed ice/water containing dilute HCl to neutralize.

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Product should show a characteristic IR peak at

    
     (C=O) and 
    
    
    
    (C=C).
Protocol 5.2: Antimicrobial Assay (Disc Diffusion)

Objective: To screen derivatives for antibacterial activity.

  • Preparation: Prepare Mueller-Hinton agar plates. Inoculate with

    
     of S. aureus.
    
  • Loading: Dissolve test compounds in DMSO (

    
    ). Impregnate sterile paper discs (6 mm) with 
    
    
    
    of solution.
  • Incubation: Place discs on agar. Incubate at

    
     for 24 hours.
    
  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters. Compare against Ciprofloxacin (positive control) and DMSO (negative control).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is tightly coupled to specific structural features.[1]

Structural FeatureBiological ImpactMechanistic Rationale
Enone Linker Critical for CytotoxicityActs as an electrophile (Michael acceptor) for cysteine residues in proteins.
3',4'-Dichloro Enhances PotencyIncreases lipophilicity (

), aiding membrane transport; Halogen bonding improves receptor affinity.
5'-Methyl Modulates SelectivityProvides steric bulk to fit specific enzyme pockets; prevents rapid metabolic oxidation of the ring.
Pyrazoline Ring Enhances Anti-inflammatoryRigid scaffold that mimics arachidonic acid transition states in COX enzymes.
SAR Logic Diagram

SAR Molecule Derivative Structure Cl_Group 3',4'-Dichloro Molecule->Cl_Group Me_Group 5'-Methyl Molecule->Me_Group Linker α,β-Unsaturated Ketone Molecule->Linker Lipophilicity Increased Lipophilicity (Membrane Crossing) Steric Steric Hindrance (Selectivity/Stability) Electrophile Michael Acceptor (Covalent Binding) Cl_Group->Lipophilicity High logP Me_Group->Steric Bulk Linker->Electrophile Reactivity

Caption: Mechanistic contributions of specific structural moieties to biological activity.

References

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Source: Shri R.L.T. College of Science.[2] URL:[Link]

  • Synthesis and Antimicrobial Activity of Substituted Chalcones. Source: Journal of Chemical and Pharmaceutical Research, 2016, 8(5):610-613. URL:[Link]

  • Synthesis of Chalcone and Their Derivatives as Antimicrobial Agents. Source: International Journal of Pharmacy and Pharmaceutical Sciences, Vol 3, Suppl 3, 2011. URL:[Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. Source: PMC (PubMed Central). URL:[Link]

  • Recent advances in the therapeutic applications of pyrazolines. Source: PMC (PubMed Central). URL:[Link]

Sources

Exploratory

3',4'-Dichloro-5'-methylacetophenone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction 3',4'-Dichloro-5'-methylacetophenone is a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloro-5'-methylacetophenone is a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the acetophenone scaffold, presents a versatile platform for the development of novel molecules with potential pharmacological activity. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identifiers, inferred properties, a plausible synthetic route, and guidance on handling and characterization. It is important to note that specific experimental data for this compound is limited in publicly accessible literature; therefore, some information presented herein is based on established knowledge of closely related chemical structures.

Chemical Identity and Core Data

A precise understanding of a compound's identity is fundamental to any research endeavor. The following table summarizes the key chemical identifiers for 3',4'-Dichloro-5'-methylacetophenone.

IdentifierValueSource
CAS Number 142362[1]
IUPAC Name 1-(3,4-dichloro-5-methylphenyl)ethan-1-oneInferred
Molecular Formula C₉H₈Cl₂OCalculated
Molecular Weight 203.07 g/mol Calculated
Canonical SMILES CC1=CC(=C(C=C1C(=O)C)Cl)ClInferred
InChI Key InferredInferred

Chemical Structure:

3_4_Dichloro_5_methylacetophenone C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 Cl1 Cl C3->Cl1 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 Me CH3 C5->Me C6->C1 C8 C C7->C8 O1 O C7->O1 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H

Caption: 2D structure of 3',4'-Dichloro-5'-methylacetophenone.

Physicochemical Properties (Inferred)

Due to the absence of specific experimental data, the following properties are estimated based on the known characteristics of structurally similar compounds such as 3',4'-dichloroacetophenone and various methylacetophenones. These values should be used as a guide and confirmed through empirical measurement.

PropertyEstimated ValueBasis of Estimation
Appearance White to off-white solidAnalogy to other substituted acetophenones.
Melting Point > 70 °CThe melting point of 3',4'-dichloroacetophenone is 72-74 °C[2]. The addition of a methyl group may slightly alter this.
Boiling Point > 250 °C at 760 mmHgThe boiling point of 3',4'-dichloroacetophenone is 135 °C at 12 mmHg[2]. Extrapolation to atmospheric pressure suggests a high boiling point.
Solubility Soluble in organic solvents (e.g., acetone, dichloromethane, ethyl acetate); sparingly soluble in water.General solubility of aromatic ketones.

Synthesis and Mechanistic Considerations

The synthesis of 3',4'-Dichloro-5'-methylacetophenone can likely be achieved through a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway:

The logical precursor for this synthesis is 1,2-dichloro-3-methylbenzene. The reaction would involve the acylation of this substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

G cluster_0 Synthesis Workflow Reactant 1,2-Dichloro-3-methylbenzene + Acetyl Chloride Catalyst AlCl3 (Lewis Acid) Reactant->Catalyst Introduction of Catalyst Intermediate Acylium Ion Formation Catalyst->Intermediate Generation of Electrophile Reaction Friedel-Crafts Acylation Intermediate->Reaction Electrophilic Aromatic Substitution Product 3',4'-Dichloro-5'-methylacetophenone Reaction->Product Formation of Target Compound Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of 3',4'-Dichloro-5'-methylacetophenone.

Experimental Protocol (Hypothetical):

  • Materials: 1,2-Dichloro-3-methylbenzene, Acetyl chloride, Anhydrous aluminum chloride, Dichloromethane (anhydrous), Hydrochloric acid (1 M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Reflux condenser, Dropping funnel, Ice bath.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.

    • After the formation of the acylium ion complex, add a solution of 1,2-dichloro-3-methylbenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Causality in Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial for activating the acetyl chloride to form the highly electrophilic acylium ion, which is necessary to overcome the electron-withdrawing effects of the chlorine atoms on the aromatic ring. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions. Anhydrous conditions are essential as Lewis acids are highly reactive with water.

Potential Applications in Drug Development and Research

While specific applications for 3',4'-Dichloro-5'-methylacetophenone are not yet documented, the acetophenone scaffold is a common feature in many biologically active molecules. Substituted acetophenones are precursors to chalcones, which are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents.

Analytical Characterization

The identity and purity of synthesized 3',4'-Dichloro-5'-methylacetophenone would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons (some of which would be deshielded due to the attached chlorine atoms), and the two methyl carbons.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. For acetophenones, a common fragmentation is the loss of the methyl group from the acetyl moiety, leading to a prominent peak at [M-15]⁺.[4][5]

Safety and Handling

No specific safety data sheet (SDS) is available for 3',4'-Dichloro-5'-methylacetophenone. Therefore, it must be handled with extreme caution, assuming it is hazardous. The following precautions are based on the safety profiles of related chlorinated and methylated acetophenones.[6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Move person into fresh air.[6]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment. Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) before handling any chemical.

References

  • TCI Chemicals. (2026, January 29).
  • Sigma-Aldrich. (2025, September 22).
  • Matrix Scientific. 3',4'-Dichloro-5'-methylacetophenone.
  • Sigma-Aldrich. (2025, September 13).
  • Thermo Fisher Scientific. (2025, September 23).
  • Fisher Scientific. (2025, December 18).
  • NIST. 3',4'-(Methylenedioxy)acetophenone.
  • CDH Fine Chemical.
  • Sigma-Aldrich. 3,4-Dichloroacetophenone 99 2642-63-9.
  • American Elements. 3,4-Dichloro-5-methylaniline | CAS 51719-45-0.
  • CymitQuimica. CAS 122-00-9: p-Methylacetophenone.
  • The Good Scents Company. para-methyl acetophenone 4'-methylacetophenone.
  • Chemsrc. (2025, August 21). 4'-Methylacetophenone | CAS#:122-00-9.
  • Wikipedia. 4-Methylacetophenone.
  • Sigma-Aldrich. 4 -Methylacetophenone 95 122-00-9.
  • Thermo Scientific Chemicals. 3',4'-Dichloroacetophenone, 98+% 25 g | Buy Online.
  • PMC.
  • Fisher Scientific. (2012, February 21).
  • The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016.
  • Patsnap Eureka.
  • Thermo Scientific Chemicals. 4'-Methylacetophenone, 95% 5 g | Buy Online.
  • WUR eDepot. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.
  • Sigma-Aldrich. Methylacetophenone.
  • FooDB. (2010, April 8). Showing Compound 4'-Methylacetophenone (FDB010549).
  • Google Patents.
  • Organic Syntheses Procedure. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
  • ChemicalBook. (2022, August 26). Synthesis and application of 3,5-dichloro-4-aminoacetophenone.
  • EPA.
  • Benchchem. 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules.
  • ResearchGate. Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones.
  • LGC Standards. 4'-Methylacetophenone | CAS 122-00-9.
  • Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone.
  • NIH. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • MDPI.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 3',4'-Dichloro-5'-methylacetophenone as a Strategic Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Gemini Division Introduction: Strategic Value in Synthesis 3',4'-Dichloro-5'-methylacetophenone is a highly functionalized aromatic ketone that serves as a critical building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Strategic Value in Synthesis

3',4'-Dichloro-5'-methylacetophenone is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its specific substitution pattern—two chlorine atoms providing electronic and steric influence, and a reactive acetyl group—makes it a bespoke intermediate for constructing heterocyclic scaffolds and other core structures found in modern therapeutics. The chlorine substituents can act as directing groups or be targets for subsequent cross-coupling reactions, while the methyl group on the acetyl moiety is readily functionalized, typically via α-halogenation, to enable a host of powerful bond-forming reactions.

This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this intermediate. We will explore its core reactivity, provide detailed, field-tested protocols for its conversion into more advanced intermediates, and discuss its role in the synthesis of bioactive compounds.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.

PropertyValueSource/Notes
CAS Number 26349-81-3
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.07 g/mol
Appearance Off-white to light yellow crystalline solidVisual Inspection
Melting Point 72-74 °C
Boiling Point 135 °C @ 12 mmHg
Solubility Soluble in methanol, DMSO, ethyl acetate, acetone. Insoluble in water.[1]
Purity ≥98% (GC/HPLC)Recommended

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Core Synthetic Application: The Gateway to Heterocycles via α-Halogenation

The most pivotal transformation of 3',4'-Dichloro-5'-methylacetophenone is its selective α-halogenation, most commonly α-bromination. This reaction converts the relatively inert acetyl methyl group into a highly reactive α-bromoacetyl group, creating a powerful electrophilic center. The resulting 2-bromo-1-(3,4-dichloro-5-methylphenyl)ethan-1-one is a versatile precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

The general mechanism for acid-catalyzed α-halogenation proceeds through an enol intermediate.[2][3][4] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the nucleophilic enol tautomer, which then attacks the electrophilic halogen.[2][4] Using acidic conditions is crucial for achieving selective monohalogenation, as basic conditions tend to result in poly-halogenation due to the increased acidity of the remaining α-protons after the first substitution.[3]

Workflow for Heterocycle Synthesis

Below is a diagram illustrating the central role of α-bromination in converting the starting acetophenone into advanced heterocyclic intermediates.

G cluster_products Bioactive Scaffolds A 3',4'-Dichloro-5'- methylacetophenone B α-Bromination Protocol (See Section 4) A->B Reagents: Br₂, Acetic Acid C 2-Bromo-1-(3,4-dichloro- 5-methylphenyl)ethan-1-one (Key Electrophilic Intermediate) B->C D Cyclocondensation Reactions C->D Nucleophiles: Thioamides, Amidines, Diamines E Thiazoles D->E F Imidazoles D->F G Quinoxalines D->G H Other N/S Heterocycles D->H I API Candidates (e.g., Kinase Inhibitors, Antimycotics) E->I F->I G->I H->I

Caption: General workflow from the starting acetophenone to bioactive heterocyclic scaffolds.

Detailed Protocol: Synthesis of 2-Bromo-1-(3,4-dichloro-5-methylphenyl)ethan-1-one

This protocol details the selective mono-bromination at the α-position, a critical first step for subsequent cyclocondensation reactions. The use of glacial acetic acid as both a solvent and a catalyst is a standard and effective method for this transformation.[5][6]

Materials & Reagents:

  • 3',4'-Dichloro-5'-methylacetophenone (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3',4'-Dichloro-5'-methylacetophenone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material). Cool the solution to 0-5 °C using an ice-water bath.

    • Scientist's Note: Cooling the reaction mixture is crucial to control the reaction rate and minimize the formation of side products, including potential di-brominated species.

  • Bromine Addition: In a separate container, dilute bromine (1.1 eq) with a small amount of glacial acetic acid. Transfer this solution to an addition funnel. Add the bromine solution dropwise to the stirred, cooled solution of the acetophenone over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Rationale: A slight excess of bromine ensures complete conversion of the starting material. Dropwise addition prevents a sudden exotherm and local high concentrations of bromine, which could lead to undesired side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Trustworthiness Check: A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot on the TLC plate.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Work-up:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with:

      • Water (1x)

      • Saturated NaHCO₃ solution (2x) to neutralize the acetic acid.

      • Saturated Na₂S₂O₃ solution (1x) to quench any remaining bromine (the orange color of the organic layer should disappear).

      • Brine (1x) to facilitate phase separation.

    • Rationale: Each washing step is designed to remove specific impurities. Neutralizing the acid and removing excess bromine are essential for obtaining a clean product and preventing degradation during solvent removal.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure 2-bromo-1-(3,4-dichloro-5-methylphenyl)ethan-1-one as a crystalline solid.

Characterization (Expected):

  • ¹H NMR: Expect a characteristic singlet for the -CH₂Br protons around δ 4.4-4.7 ppm. The aromatic protons and the methyl singlet will also be present.

  • Mass Spec (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms and one bromine atom.

Application Example: Hantzsch Thiazole Synthesis

The synthesized α-bromo ketone is an ideal substrate for the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

Caption: Hantzsch synthesis of a thiazole using the α-bromo ketone intermediate.

Protocol Outline:

  • Reactants: Dissolve the α-bromo ketone (1.0 eq) and a selected thioamide (e.g., thiourea, thioacetamide) (1.0-1.2 eq) in a suitable solvent like ethanol.

  • Reaction: Heat the mixture to reflux. The reaction typically proceeds to completion within 4-12 hours.

  • Work-up: After cooling, the product often precipitates. If not, the solvent is removed, and the residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted.

  • Purification: The crude product is purified by recrystallization or column chromatography.

This synthetic route provides access to a library of substituted thiazoles, which are frequently investigated as kinase inhibitors, anti-inflammatory agents, and other valuable therapeutic candidates.[7]

References

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • EP 1 020 426 B9. Google Patents.
  • One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. Google Patents.
  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Institutes of Health. Available at: [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. Available at: [Link]

  • Alpha Halogenation. Chemistry LibreTexts. Available at: [Link]

  • Ketone halogenation. Wikipedia. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available at: [Link]

  • Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. DergiPark. Available at: [Link]

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Application

Synthesis of Chalcones from 3',4'-Dichloro-5'-methylacetophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][3][4] This document provides a comprehensive guide to the synthesis of chalcone derivatives, commencing with 3',4'-Dichloro-5'-methylacetophenone. It details the widely employed Claisen-Schmidt condensation reaction, offering a step-by-step protocol, an exploration of the underlying mechanism, and essential purification techniques.

Introduction

Chalcones and their derivatives are a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in the field of medicinal chemistry.[4] The presence of the reactive α,β-unsaturated ketone functionality is a key determinant of their broad pharmacological profile.[1] The versatility of the chalcone scaffold allows for a multiplicity of substitutions on its aromatic rings, enabling the fine-tuning of its biological activity.[5] The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis, involving a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[6][7] This application note focuses on the use of 3',4'-Dichloro-5'-methylacetophenone as the starting ketone, providing a robust protocol for the synthesis of novel chalcone derivatives with potential therapeutic applications.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[8] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[9]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic α-proton from the acetophenone (in this case, 3',4'-Dichloro-5'-methylacetophenone) to form a resonance-stabilized enolate ion.[8] The presence of electron-withdrawing chloro groups on the aromatic ring of the acetophenone can influence the acidity of the α-protons.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[8] This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, which is the chalcone product.[8] The formation of the extended conjugated system is the thermodynamic driving force for this step.

The choice of base and solvent can significantly impact the reaction rate and yield. Ethanolic sodium or potassium hydroxide are commonly used due to their efficacy and cost-effectiveness.[9]

Experimental Protocol: Synthesis of a Dichloro-Methyl Substituted Chalcone

This protocol details the synthesis of a representative chalcone starting from 3',4'-Dichloro-5'-methylacetophenone and a substituted benzaldehyde.

Materials and Reagents:

  • 3',4'-Dichloro-5'-methylacetophenone

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[7]

  • Ethanol (95%)[7]

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)[10]

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 3',4'-Dichloro-5'-methylacetophenone and one equivalent of the chosen substituted benzaldehyde in an appropriate amount of 95% ethanol with stirring.[7]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.[7] The reaction mixture may change color and become cloudy.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[11] Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone product will indicate the reaction's progression.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[11][12] Acidify the mixture with dilute HCl to neutralize the excess base, which will facilitate the precipitation of the crude chalcone product.[12]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any inorganic salts and residual base.[13]

  • Drying: Allow the crude product to air dry or dry it in a desiccator.

Purification Techniques

The crude chalcone product often requires purification to remove unreacted starting materials and byproducts.[7]

Protocol 1: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[10]

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the chalcone at an elevated temperature but not at room temperature, while impurities should remain either soluble or insoluble at all temperatures. Ethanol is a widely effective solvent for many chalcones.[10] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude chalcone in a minimal amount of the hot solvent.[10]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. The colored impurities will adsorb onto the charcoal.[10]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 2: Purification by Column Chromatography

Column chromatography is employed when recrystallization is ineffective, particularly for oily products or complex mixtures.[7]

  • TLC Analysis: Analyze the crude product by TLC to determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate).[7] The desired chalcone should have an Rf value of approximately 0.3-0.5.[7]

  • Column Preparation: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[7]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Solvent Removal: Monitor the collected fractions by TLC to identify those containing the pure chalcone. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.[7]

Data Presentation

Table 1: Reaction Parameters and Expected Yields for Chalcone Synthesis

Starting AldehydeCatalystReaction Time (hours)Purification MethodExpected Yield (%)
BenzaldehydeNaOH3-5Recrystallization (Ethanol)75-85
4-MethoxybenzaldehydeKOH2-4Recrystallization (Ethanol)80-90
4-ChlorobenzaldehydeNaOH4-6Recrystallization (Ethyl Acetate/Hexane)70-80
4-NitrobenzaldehydeKOH5-7Column Chromatography65-75
2-NaphthaldehydeNaOH3-5Recrystallization (Ethanol)78-88

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Visualization of the Experimental Workflow

Chalcone_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Isolation cluster_purification Purification A 3',4'-Dichloro-5'- methylacetophenone D Reaction Mixture in Round-Bottom Flask A->D Dissolve B Aromatic Aldehyde B->D Dissolve C Ethanol C->D Dissolve E Add aq. NaOH/KOH (Catalyst) D->E F Stir at Room Temp (2-4 hours) E->F G Monitor by TLC F->G H Pour into Ice Water G->H I Acidify with HCl H->I J Vacuum Filtration I->J K Wash with Water J->K L Dry Crude Product K->L M Recrystallization (e.g., Ethanol) L->M N Column Chromatography (Silica Gel) L->N O Pure Chalcone Product M->O N->O

Caption: Experimental workflow for the synthesis of chalcones.

Safety Precautions

  • 3',4'-Dichloro-5'-methylacetophenone and various aromatic aldehydes may be irritating to the skin, eyes, and respiratory tract.[14][15]

  • Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns.[16]

  • Hydrochloric acid is corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][16][17][18]

References

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). Vertex AI Search.
  • Claisen-Schmidt-Condens
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC - NIH.
  • Technical Support Center: Purifying Chalcone Derivatives by Recrystalliz
  • Chalcones in drug discovery and medicinal chemistry | Request PDF.
  • Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar.
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiprolifer
  • Claisen–Schmidt Condens
  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development.
  • SYNTHESIS OF CHALCONES. JETIR.org.
  • experimental protocol for chalcone synthesis and characteriz
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
  • Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis.
  • (PDF) Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities.
  • SAFETY D
  • SC-232178 - SAFETY D
  • 1 - Safety d
  • Synthesis and Biological Study of Substituted 2”-Hydoxy, 2”,4”- dichloro Chalcones and Their Co(II), Cu(II) and Ni(II) Com. Advanced Journal of Chemistry, Section A.
  • SAFETY D
  • SAFETY D
  • Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
  • New Synthesis of Chalcone Derivatives and Their Applic
  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.
  • The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. MDPI.

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Method

Application Note: Chemoselective Hydrogenation of 3',4'-Dichloro-5'-methylacetophenone

This Application Note provides a rigorous technical guide for the catalytic hydrogenation of 3',4'-Dichloro-5'-methylacetophenone to 1-(3,4-dichloro-5-methylphenyl)ethanol . This transformation presents a classic chemose...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the catalytic hydrogenation of 3',4'-Dichloro-5'-methylacetophenone to 1-(3,4-dichloro-5-methylphenyl)ethanol .

This transformation presents a classic chemoselectivity challenge in pharmaceutical synthesis: reducing the carbonyl group while preserving the aryl chloride moieties, which are prone to hydrodechlorination (hydrogenolysis) under standard hydrogenation conditions.

Executive Summary

The reduction of 3',4'-Dichloro-5'-methylacetophenone is a critical step in synthesizing chiral building blocks for agrochemicals and CNS-active pharmaceutical intermediates. The primary technical hurdle is Hydrodechlorination (HDC) , where the C-Cl bonds are cleaved by the catalyst, leading to impurities (3-chloro-5-methylacetophenone or 3-methylacetophenone) and poisoning the reaction with HCl.

This guide details two validated protocols:

  • Heterogeneous Catalysis (Racemic): Optimized Pt/C conditions with dehalogenation inhibitors for robust scale-up.

  • Homogeneous Asymmetric Hydrogenation (Chiral): Ruthenium-catalyzed dynamic kinetic resolution (DKR) or direct asymmetric hydrogenation to yield the (S)- or (R)-alcohol with >95% ee.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

Standard hydrogenation catalysts (Pd/C, Raney Ni) readily insert into Ar-Cl bonds. The reaction pathway bifurcates between the desired carbonyl reduction and the undesired hydrogenolysis.

Key Control Parameters:

  • Catalyst Metal: Platinum (Pt) is preferred over Palladium (Pd) as it exhibits lower affinity for oxidative addition into Ar-Cl bonds while maintaining carbonyl reduction activity.

  • Electronic Modification: The 5-methyl group provides slight steric shielding but also electron donation, making the ring more electron-rich than 3,4-dichloroacetophenone, potentially slowing the nucleophilic attack of hydride on the carbonyl.

  • Acid Scavenging: HDC is autocatalytic; the HCl produced promotes further dehalogenation. Bases (amines) or specific inhibitors are required.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the target transformation.

ReactionPath SM 3',4'-Dichloro- 5'-methylacetophenone Prod Target Alcohol: 1-(3,4-Dichloro- 5-methylphenyl)ethanol SM->Prod  H2, Catalyst (Desired Path) DeCl_1 Impurity A: Des-Chloro Analog SM->DeCl_1  Hydrogenolysis (Avoid) Note1 Critical Control: Inhibit Ar-Cl cleavage using sulfided catalysts or amine additives. DeCl_2 Impurity B: Ethyl Derivative Prod->DeCl_2  Over-reduction

Figure 1: Reaction network showing the target carbonyl reduction versus the competitive hydrodechlorination (HDC) pathway.

Protocol A: Heterogeneous Hydrogenation (Racemic)

Objective: High-yield synthesis of the racemic alcohol with <0.1% dehalogenated byproduct. Recommended Catalyst: 5% Pt/C (Sulfided) or 5% Pt/C with Morpholine additive.

Materials & Reagents
ComponentSpecificationRole
Substrate 3',4'-Dichloro-5'-methylacetophenoneStarting Material
Catalyst 5% Pt/C (Sulfided type, e.g., Johnson Matthey B101)Selective Catalyst
Solvent Methanol or Ethyl AcetateReaction Medium
Inhibitor Morpholine (0.1 eq) or NaH2PO2Acid Scavenger/Poison
Gas Hydrogen (H2), >99.9%Reductant
Step-by-Step Procedure
  • Preparation: In a high-pressure reactor (autoclave), dissolve 10.0 g (49.2 mmol) of substrate in 100 mL of Methanol.

  • Inhibitor Addition: Add 0.43 g (4.9 mmol) of Morpholine. Note: The amine neutralizes trace HCl and modifies the catalyst surface to inhibit Ar-Cl activation.

  • Catalyst Loading: Carefully add 0.5 g of 5% Pt/C (sulfided). Safety: Catalyst may be pyrophoric; keep wet with solvent.

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) followed by Hydrogen (3 cycles, 5 bar) to remove oxygen.

  • Reaction: Pressurize to 10 bar (145 psi) H2. Heat to 40°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

    • IPC (In-Process Control): Check by HPLC.[1] Target: <0.5% Ketone remaining, <0.1% Des-chloro impurities.

  • Work-up: Cool to room temperature. Vent H2. Filter catalyst through a Celite pad (wash with MeOH).

  • Isolation: Concentrate filtrate under reduced pressure. The residue can be recrystallized from Hexane/EtOAc if necessary.

Protocol B: Asymmetric Hydrogenation (Enantioselective)

Objective: Synthesis of (S)-1-(3,4-dichloro-5-methylphenyl)ethanol with >95% ee. Catalyst System: Noyori-type Ruthenium(II) complex.[2][3] Homogeneous catalysis is superior here as it inherently minimizes dehalogenation compared to heterogeneous metal surfaces.

Materials & Reagents
ComponentSpecificationRole
Pre-catalyst RuCl2[(S)-BINAP][(S)-DAIPEN]Chiral Catalyst
Base Potassium tert-butoxide (t-BuOK)Activator
Solvent Isopropanol (IPA)Solvent/H-source
Substrate 3',4'-Dichloro-5'-methylacetophenoneStarting Material
Step-by-Step Procedure
  • Inert Handling: Perform all catalyst manipulations in a glovebox or under Argon using Schlenk techniques.

  • Solution Prep: In a Schlenk flask, dissolve substrate (2.03 g, 10 mmol) in anhydrous Isopropanol (10 mL). Degas by sparging with Argon for 15 mins.

  • Catalyst Activation: Add RuCl2[(S)-BINAP][(S)-DAIPEN] (20 mg, S/C = 500-1000) and t-BuOK (25 mg). The base is required to form the active Ru-hydride species.

  • Hydrogenation: Transfer the solution via cannula to a pre-purged stainless steel autoclave.

  • Conditions: Pressurize to 20 bar (290 psi) H2. Stir at 25–30°C for 12–18 hours.

    • Note: Higher temperatures (>50°C) may erode enantioselectivity.

  • Work-up: Vent H2. Concentrate the solvent.[4] Pass the residue through a short silica plug (eluent: EtOAc) to remove ruthenium traces.

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Experimental Workflow Diagram (Protocol B)

Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk) Mix Dissolve Substrate in IPA + Degas (Argon) Start->Mix Cat Add Ru-BINAP Catalyst + t-BuOK (Base) Mix->Cat Reactor Transfer to Autoclave Pressurize 20 bar H2 Cat->Reactor React Stir 25°C, 12-18h Reactor->React Stop Vent & Concentrate Silica Plug Filtration React->Stop

Figure 2: Workflow for Homogeneous Asymmetric Hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dehalogenation (>1%) Catalyst too active (Pd/C used?); Temp too high.Switch to Pt/C (sulfided). Add amine inhibitor (Morpholine/TEA). Lower temperature.
Low Conversion Catalyst poisoning; Low H2 pressure.Ensure substrate is free of sulfur/thiols. Increase pressure to 20-30 bar.
Low Enantioselectivity (Protocol B) Temperature too high; Racemization.Keep T < 30°C. Check purity of chiral ligand. Ensure base concentration is optimized (excess base can cause racemization).
Stalled Reaction HCl accumulation poisoning catalyst.Ensure adequate base/scavenger is present.

Safety Considerations

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.

  • Catalyst Handling: Dry Pt/C and Pd/C can be pyrophoric. Always wet with water or solvent before exposing to air.

  • Residues: Chlorinated aromatics can be toxic/irritants. Handle with appropriate PPE.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Mallat, T., & Baiker, A. (2004). Oxidation of Alcohols with Molecular Oxygen on Platinum Metal Catalysts in Aqueous Solutions. (Reference for Pt/C behavior). Chemical Reviews, 104(6), 3037–3058. Link

  • Vertex AI Search Results (2025). Dehalogenation inhibition during hydrogenation of chloroacetophenones.

Sources

Application

Application Notes and Protocols for Grignard Reactions Involving 3',4'-Dichloro-5'-methylacetophenone

Introduction The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2][3] This application note provides a detailed protocol for the reaction of a selected Grignard reagent with 3',4'-Dichloro-5'-methylacetophenone, an aryl ketone, to synthesize the corresponding tertiary alcohol.

The synthesis of tertiary alcohols from ketones is a critical transformation in medicinal chemistry and drug development, where the resulting structures often serve as key intermediates or final active pharmaceutical ingredients.[4][5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also insights into the underlying mechanism, safety considerations, and troubleshooting strategies to ensure a successful and safe execution of this powerful reaction.

Reaction Scheme & Mechanism

The overall transformation involves the nucleophilic attack of the Grignard reagent (R-MgX) on the carbonyl carbon of 3',4'-Dichloro-5'-methylacetophenone. This addition forms a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.[6][7]

Overall Reaction:

  • Step 1: Grignard Reaction: 3',4'-Dichloro-5'-methylacetophenone + R-MgX → Magnesium Alkoxide Intermediate

  • Step 2: Acidic Workup: Magnesium Alkoxide Intermediate + H₃O⁺ → Tertiary Alcohol + Mg(OH)X

The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic due to the polarity of the C-Mg bond.[2][7] This nucleophile readily attacks the electrophilic carbonyl carbon of the ketone. The reaction typically proceeds through a six-membered ring transition state, especially in ethereal solvents which coordinate with the magnesium ion.[2]

Caption: Mechanism of Grignard addition to an aryl ketone.

Materials and Reagents

This protocol provides a representative procedure using Methylmagnesium Bromide. The quantities can be scaled as needed.

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier (Example)
3',4'-Dichloro-5'-methylacetophenoneC₉H₈Cl₂O203.07>98%Matrix Scientific
Methylmagnesium BromideCH₃MgBr119.233.0 M in diethyl etherSigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12>99.7%, anhydrousSigma-Aldrich
Saturated Ammonium ChlorideNH₄Cl53.49Aqueous solutionFisher Scientific
Hydrochloric Acid (for workup option)HCl36.461 M aqueous solutionFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, anhydrousVWR
Magnesium Turnings (for prep)Mg24.31>99.5%Sigma-Aldrich
Methyl Bromide (for prep)CH₃Br94.94Gas or solutionVarious

Critical Safety Precautions

The Grignard reaction presents significant hazards that require stringent safety controls. A thorough risk assessment is mandatory before commencing any work.

  • Flammability and Pyrophoricity: Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[8] The ethereal solvents used (diethyl ether, THF) are extremely flammable and volatile.[9][10] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[10]

  • Anhydrous Conditions: Grignard reagents are potent bases and react violently with protic solvents, including water.[2][11] This reaction is highly exothermic and quenches the reagent, preventing the desired synthesis. All glassware must be rigorously dried (e.g., oven-dried at >110 °C for several hours and cooled under an inert atmosphere), and anhydrous solvents must be used.[12][13]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[10][14] The rate of addition must be carefully controlled to prevent a runaway reaction, where the solvent can boil violently, leading to pressure buildup and potential fire.[14] An ice-water bath must be readily available for cooling.[9][14]

  • Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but are combustible; Nomex gloves can be worn over for added protection) are required.[10]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[11]

Detailed Experimental Protocol

This procedure details the reaction of 3',4'-Dichloro-5'-methylacetophenone with a commercially available solution of Methylmagnesium Bromide.

1. Preparation of Glassware and Reagents:

  • Dry a three-neck round-bottom flask, a reflux condenser, and a pressure-equalizing addition funnel in an oven at 120 °C for at least 4 hours.

  • Assemble the glassware while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.

  • In a separate, dry, sealed flask, dissolve 3',4'-Dichloro-5'-methylacetophenone (e.g., 10 mmol, 2.03 g) in anhydrous diethyl ether (e.g., 20 mL).

2. Reaction Setup and Execution:

  • Transfer the solution of 3',4'-Dichloro-5'-methylacetophenone into the addition funnel via cannula or a dry syringe.

  • To the three-neck flask, add Methylmagnesium Bromide (3.0 M in diethyl ether, e.g., 1.1 equivalents, 3.7 mL, 11 mmol) via syringe. Dilute with an additional 15 mL of anhydrous diethyl ether.

  • Place the reaction flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Begin stirring the Grignard solution. Add the ketone solution from the addition funnel dropwise over 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux and keep the internal temperature below 10 °C.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Work-up and Purification:

  • Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise (approx. 20 mL). This is a safer alternative to water or strong acid as it is less exothermic. The addition will form a white precipitate of magnesium salts.[15]

  • Continue adding the NH₄Cl solution until two clear layers are observed and most of the solids have dissolved. If solids persist, a small amount of dilute HCl may be added.

  • Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.

  • Extract the aqueous layer two more times with diethyl ether (2 x 20 mL) to recover any dissolved product.[1]

  • Combine all organic extracts and wash them with brine (saturated aqueous NaCl solution, 20 mL) to remove residual water.[13]

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11][16]

  • The resulting crude product can be purified further by recrystallization or column chromatography if necessary.

Data Summary and Expected Results

ParameterValueNotes
3',4'-Dichloro-5'-methylacetophenone1.0 eqLimiting Reagent
Grignard Reagent (CH₃MgBr)1.1 - 1.2 eqA slight excess ensures complete consumption of the ketone.
Reaction Temperature0 °C to Room Temp.Initial cooling is critical to control the exotherm.
Reaction Time2 - 3 hoursMonitor by TLC for completion.
Expected Product2-(3,4-dichloro-5-methylphenyl)propan-2-olTertiary alcohol.
Theoretical Yield~2.19 g (for 10 mmol scale)Based on the limiting reagent.
Typical Yield75-90%Highly dependent on anhydrous conditions and technique.

Troubleshooting Common Issues

Even with careful planning, Grignard reactions can be challenging. Below is a workflow for addressing common problems.

Grignard Troubleshooting start Reaction Fails to Initiate or Low Yield q1 Were anhydrous conditions strictly maintained? start->q1 ans1 Re-dry all glassware. Use freshly opened or distilled anhydrous solvents. q1->ans1 sol1_no q2 Was the Magnesium activated properly? (If preparing reagent) q1->q2 sol1_yes sol1_yes Yes sol1_no No ans2 Activate Mg with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings. q2->ans2 sol2_no q3 Significant starting ketone remains? q2->q3 sol2_yes sol2_yes Yes sol2_no No ans3 Grignard reagent may have degraded. Titrate reagent before use. Increase equivalents of Grignard. q3->ans3 sol3_yes q4 Side products observed? (e.g., biphenyl from reagent prep) q3->q4 sol3_no sol3_yes Yes sol3_no No ans4 Optimize reagent formation conditions (e.g., slower halide addition). Purify final product via chromatography or recrystallization. q4->ans4

Caption: A workflow for troubleshooting common Grignard reaction issues.

Conclusion

The Grignard reaction is an indispensable tool for the synthesis of complex organic molecules, particularly alcohols. The successful reaction with 3',4'-Dichloro-5'-methylacetophenone requires meticulous attention to anhydrous conditions, temperature control, and general safety protocols. By following the detailed procedures and understanding the potential pitfalls outlined in this application note, researchers can reliably synthesize the desired tertiary alcohol, facilitating further research and development in their respective fields.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - A Laboratory Reaction Safety Summary. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Swarthmore College. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • University of Missouri – Kansas City. (2007). Grignard Reaction. CHEM 322L. Retrieved from [Link]

  • University of California, Davis. (2021, February 1). Using Grignard reagents to synthesize alcohols. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Retrieved from [Link]

Sources

Method

Optimization of cross-coupling reactions with 3',4'-Dichloro-5'-methylacetophenone

Application Note: Optimization of Cross-Coupling Reactions with 3',4'-Dichloro-5'-methylacetophenone Executive Summary & Substrate Analysis The Challenge: 3',4'-Dichloro-5'-methylacetophenone presents a classic "Electron...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Cross-Coupling Reactions with 3',4'-Dichloro-5'-methylacetophenone

Executive Summary & Substrate Analysis

The Challenge: 3',4'-Dichloro-5'-methylacetophenone presents a classic "Electronics vs. Sterics" conflict in transition-metal catalysis. Successful functionalization requires distinguishing between two aryl chloride sites that possess opposing reactivity profiles.

  • Site A (C4'-Cl): Located para to the acetyl group.

    • Electronic Status: Highly activated for oxidative addition due to the electron-withdrawing effect (Hammett

      
       > 0) of the ketone.
      
    • Steric Status:Severely Congested. The C4' position is "sandwiched" between the C3'-chlorine and the C5'-methyl group. This 1,2,3-substitution pattern creates a significant steric barrier to the approach of the palladium(0) species.

  • Site B (C3'-Cl): Located meta to the acetyl group.

    • Electronic Status: Deactivated. The inductive withdrawal of the adjacent chlorine is weak compared to the resonance activation required for facile oxidative addition.

    • Steric Status: Moderately Accessible. Flanked by a proton (C2') and the C4'-chlorine.

Strategic Directive: Standard catalytic systems (e.g., Pd(PPh


)

) will likely fail or yield sluggish mixtures due to the steric wall at C4' and the electronic torpor at C3'. To achieve high yield and regioselectivity (typically targeting the activated C4' position), we must utilize Next-Generation Ligand Systems designed specifically to facilitate oxidative addition in sterically encumbered environments.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the kinetic competition and the ligand selection logic required to favor the desired C4'-arylation.

ReactionLogic Substrate 3',4'-Dichloro-5'-methylacetophenone PathA Path A: C4'-Oxidative Addition (Electronically Favored, Sterically Hindered) Substrate->PathA PathB Path B: C3'-Oxidative Addition (Electronically Disfavored, Sterically Open) Substrate->PathB LigandChoice Ligand Selection Strategy PathA->LigandChoice Standard Standard Ligands (PPh3, dppf) LigandChoice->Standard Avoid Bulky Bulky/Rich Ligands (SPhos, XPhos, P(tBu)3) LigandChoice->Bulky Recommended NHC NHC Ligands (PEPPSI-IPr) LigandChoice->NHC Alternative ResultStandard Low Conversion / Mixed Regioisomers Standard->ResultStandard ResultOptimized High Yield C4'-Product (Target) Bulky->ResultOptimized NHC->ResultOptimized

Figure 1: Mechanistic decision tree for ligand selection based on the steric/electronic conflict of the substrate.

Optimization Protocol: Suzuki-Miyaura Coupling

This protocol is designed to force reaction at the C4'-Cl position by utilizing the Buchwald G3/G4 precatalyst system or PEPPSI complexes. These catalysts generate highly active monoligated Pd(0) species capable of penetrating the steric pocket created by the C3'-Cl and C5'-Me groups.

Materials & Reagents
  • Substrate: 3',4'-Dichloro-5'-methylacetophenone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst (Screen Primary): XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3.

  • Catalyst (Screen Secondary): PEPPSI-IPr (CAS: 478980-03-9).

  • Base: K

    
    PO
    
    
    
    (tribasic, anhydrous) or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Step 1.1: In a glovebox or under a steady stream of argon, charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 mmol), boronic acid (1.2 mmol), and Base (2.0 mmol).

  • Step 1.2: Add the catalyst.

    • Recommendation: Start with XPhos Pd G4 at 1.0–2.0 mol% . The XPhos ligand is exceptionally good at promoting oxidative addition in hindered aryl chlorides while preventing protodehalogenation.

  • Step 1.3: Seal the vial with a septum cap.

2. Solvent Addition & Degassing

  • Step 2.1: Add degassed solvent (e.g., 4 mL 1,4-Dioxane + 1 mL H

    
    O) via syringe.
    
  • Step 2.2: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen, which is critical to prevent homocoupling of the boronic acid.

3. Thermal Activation

  • Step 3.1: Heat the reaction block to 80 °C .

  • Step 3.2: Monitor reaction progress by HPLC or UPLC-MS at 1 hour, 4 hours, and 12 hours.

    • Checkpoint: Look for the consumption of starting material (SM) and the formation of the Mono-coupled product.

    • Regioselectivity Check: If two product peaks appear with the same mass, isolate a small aliquot for NMR. The C4'-product will show a specific splitting pattern (singlets or weak coupling for H2' and H6') compared to the C3'-product.

4. Workup & Purification

  • Step 4.1: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Step 4.2: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Step 4.3: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Data Analysis & Troubleshooting

Use the following table to diagnose outcomes during your optimization screening.

ObservationProbable CauseCorrective Action
No Reaction (<5% Conv.) Oxidative addition failure due to sterics.Switch to PEPPSI-IPr or P(tBu)

Pd G4
. Increase temp to 100°C.
Dehalogenation (H-Substituted)

-Hydride elimination or protodehalogenation.
Switch solvent to anhydrous Toluene or DMF . Avoid alcohols. Use CsF as base.
Homocoupling of Boronic Acid Oxygen presence or slow transmetallation.Degas solvents more rigorously. Add 0.5 equiv of free ligand (e.g., XPhos) to stabilize Pd.
Regioisomer Mixture (C4'/C3') Catalyst is not selective enough for the activated position.Lower temperature to 60°C . Use a bulkier ligand (e.g., BrettPhos ) to increase steric discrimination.

References

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts. Angewandte Chemie. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3',4'-Dichloro-5'-methylacetophenone synthesis

Welcome to the technical support center for the synthesis of 3',4'-Dichloro-5'-methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3',4'-Dichloro-5'-methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to enhance reaction yields and product purity.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The primary and most efficient route for synthesizing 3',4'-Dichloro-5'-methylacetophenone is the Friedel-Crafts acylation of 3,4-dichlorotoluene. This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 3,4-dichlorotoluene.[2][3] The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[1][4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Substrate 3,4-Dichlorotoluene Sigma Arenium Ion Intermediate (σ-complex) Substrate->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product 3',4'-Dichloro-5'-methylacetophenone Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Frequently Asked Questions (FAQs)

Q1: What are the critical roles of the primary reagents in this synthesis?

A1:

  • 3,4-Dichlorotoluene (Substrate): This is the aromatic starting material. Its electronic properties and the steric hindrance from the chloro and methyl groups dictate the position of acylation.

  • Acetyl Chloride / Acetic Anhydride (Acylating Agent): This reagent is the source of the acetyl group that is added to the aromatic ring. Acetyl chloride is generally more reactive.[5]

  • Aluminum Chloride (Lewis Acid Catalyst): AlCl₃ is crucial for activating the acylating agent. It complexes with the acetyl chloride to generate the highly reactive acylium ion, the key electrophile in the reaction.[3] A stoichiometric amount is required as it also complexes with the final ketone product.[1]

Q2: How do the substituents on 3,4-dichlorotoluene affect the reaction's regioselectivity?

A2: The directing effects of the existing substituents determine the position of the incoming acetyl group.

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group.

  • Chloro Groups (-Cl): Deactivating, yet ortho-, para- directing groups.

In 3,4-dichlorotoluene, the positions are influenced as follows:

  • Position 2: Sterically hindered by the adjacent methyl and chloro groups.

  • Position 5: Activated by the para-methyl group and the ortho-chloro group at C-4. This position is the most electronically favorable and sterically accessible.

  • Position 6: Activated by the ortho-methyl group but adjacent to the chloro group at C-1.

Therefore, the primary product expected is 3',4'-Dichloro-5'-methylacetophenone . However, improper reaction conditions can lead to the formation of other isomers.

Q3: What solvents are appropriate for this reaction?

A3: The solvent must be inert to the strong Lewis acid and reactants. Common choices include non-polar solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE).[6] In some cases, the reaction can be run using excess substrate (3,4-dichlorotoluene) as the solvent.

Q4: What are the major safety precautions for a Friedel-Crafts acylation?

A4:

  • Moisture Sensitivity: Anhydrous aluminum chloride reacts violently with water. The reaction must be conducted under strictly anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Corrosive Reagents: Acetyl chloride and AlCl₃ are corrosive and harmful upon inhalation or skin contact. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The apparatus must be equipped with a gas trap (e.g., a bubbler with a base solution).[7]

  • Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of reagents. Use an ice bath to control the temperature and prevent runaway reactions.[7]

Troubleshooting Guide: Enhancing Reaction Yields and Purity

G Start Low or No Product Yield? CheckCatalyst Is AlCl₃ fresh & anhydrous? Start->CheckCatalyst Yes CheckStoich Is AlCl₃ stoichiometry ≥ 1:1 with a limiting reagent? CheckCatalyst->CheckStoich Yes No1 Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. CheckCatalyst->No1 No CheckTemp Was temperature controlled during addition (0-5°C)? CheckStoich->CheckTemp Yes No2 Increase AlCl₃ to 1.1-2.0 eq. to account for product complexation. CheckStoich->No2 No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes No3 Use ice bath for controlled addition. Optimize reaction temperature. CheckTemp->No3 No No4 Verify purity of substrate and acylating agent via NMR/GC. CheckPurity->No4 No End Yield Improved CheckPurity->End If all issues addressed

Caption: Troubleshooting workflow for low reaction yield.

Issue 1: Low or No Product Yield

  • Possible Cause: Deactivated Catalyst.

    • Explanation: Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture deactivates it, preventing the formation of the acylium ion.

    • Suggested Solution: Always use a freshly opened bottle of anhydrous aluminum chloride. Handle it rapidly in a dry environment, such as a glove box or under a stream of inert gas. Ensure all glassware is oven-dried before use.[6]

  • Possible Cause: Insufficient Catalyst Stoichiometry.

    • Explanation: The ketone product is a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ per equivalent of the limiting reagent is required.[1][4][6]

    • Suggested Solution: Use a stoichiometric excess of AlCl₃ (e.g., 1.1 to 2.0 equivalents) to ensure enough free catalyst is available to drive the reaction to completion.

  • Possible Cause: Improper Temperature Control.

    • Explanation: The reaction is often exothermic. If the temperature rises uncontrollably during the addition of reagents, side reactions can occur, leading to the formation of polymeric tars and reduced yield.

    • Suggested Solution: Perform the addition of the acylating agent to the substrate-catalyst mixture at a low temperature (0-5 °C) using an ice bath.[7] After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[8]

Issue 2: Formation of Impurities and Isomeric Byproducts

  • Possible Cause: Undesired Regioisomer Formation.

    • Explanation: While the 5'-position is electronically and sterically favored, harsh conditions (e.g., high temperatures) can reduce the selectivity of the reaction, leading to the formation of the 2'- or 6'-acylated isomers.

    • Suggested Solution: Maintain strict temperature control. Lower reaction temperatures generally favor the thermodynamically stable product and increase regioselectivity.[5] Analyze the crude product by GC-MS or ¹H NMR to identify and quantify isomeric impurities.

  • Possible Cause: Polyacylation or Other Side Reactions.

    • Explanation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting because the acetyl group is deactivating, making the product less reactive than the starting material.[3][4] However, with highly activated rings or harsh conditions, side reactions can still occur.

    • Suggested Solution: Ensure the correct stoichiometry of reagents. Use of a large excess of the acylating agent should be avoided. A clean, well-controlled reaction is the best way to prevent byproduct formation.

Issue 3: Difficult Product Purification

  • Possible Cause: Incomplete Quenching/Workup.

    • Explanation: The AlCl₃-ketone complex must be fully hydrolyzed to liberate the product. Incomplete decomposition can lead to emulsions or oily products that are difficult to handle.

    • Suggested Solution: Pour the reaction mixture slowly onto a well-stirred mixture of crushed ice and concentrated hydrochloric acid.[9] The acid helps to dissolve the aluminum salts (Al(OH)₃) that form. Stir until all solids have dissolved before proceeding to extraction.

  • Possible Cause: Unsuitable Purification Method.

    • Explanation: The crude product may contain unreacted starting materials and isomers that are close in polarity, making separation challenging.

    • Suggested Solution:

      • Recrystallization: This is the preferred method for larger scales. Given the product is a solid acetophenone derivative, a solvent system like ethanol/water or isopropanol could be effective. Experiment with different solvents to find one that dissolves the product well when hot but poorly when cold.

      • Column Chromatography: For high purity on a smaller scale, silica gel chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing), should effectively separate the less polar starting material from the more polar ketone product.[10]

Optimized Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation principles. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and reagent purity.

1. Apparatus Setup:

  • Assemble a three-necked, round-bottom flask (oven-dried) with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Connect the top of the condenser to a gas bubbler to vent HCl gas safely.

  • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.

2. Reagent Charging:

  • To the reaction flask, add 3,4-dichlorotoluene (1.0 eq.) and an inert solvent like dichloromethane (approx. 2-3 mL per gram of substrate).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Carefully and quickly add anhydrous aluminum chloride (1.2 eq.) to the stirred solution. The suspension may turn yellow or brown.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in a small amount of dichloromethane.

3. Reaction Execution:

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.

4. Workup and Isolation:

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[11]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 5% NaOH solution, water, and finally brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate eluent system.

ParameterRecommended ConditionRationale / Impact on Yield & Purity
Catalyst Stoichiometry 1.1 - 2.0 equivalents (to limiting reagent)Ensures reaction goes to completion by compensating for catalyst complexation with the product.[6][12]
Reaction Temperature 0-10 °C during addition; Room temp. for reactionLow temp addition minimizes side reactions. Subsequent warming drives the reaction to completion.[13]
Solvent Dichloromethane or 1,2-DichloroethaneInert solvent that effectively dissolves reactants and the intermediate complex.[6]
Workup Quench Ice / conc. HClDecomposes the AlCl₃-ketone complex and helps keep aluminum salts dissolved for easier extraction.[9]

References

  • Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. (2022-12-14).
  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate.
  • Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. Benchchem.
  • Friedel-Crafts Reactions. Chemistry LibreTexts. (2023-01-22).
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Method for producing a halogenated acetophenone. Google Patents.
  • Synthesis and application of 3,5-dichloro-4-aminoacetophenone. ChemicalBook. (2022-08-26).
  • Friedel Crafts reaction/Acylation of toluene. YouTube. (2020-06-10).
  • Method for producing acetophenone derivatives. Google Patents.
  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. (2020-11-23).
  • Friedel Crafts Alkylation and Acylation Reaction. BYJU'S.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts Acylation. Chemistry Steps.
  • friedel-crafts reactions of benzene and methylbenzene. Chemguide.
  • Electronic Supplementary Information (ESI) for Chemical Science. The Royal Society of Chemistry. (2016).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (2016-12-29).
  • Acylation Reaction - Synthesis of p-Methylacetophenone. Alfa Chemistry.
  • Friedel-Crafts Acylation of Toluene. Scribd.
  • Acetophenone, 3-bromo-. Organic Syntheses Procedure.
  • Synthesis of 4-methylacetophenone. PrepChem.com.

Sources

Optimization

Purification techniques for removing isomers from 3',4'-Dichloro-5'-methylacetophenone

Welcome to the technical support center for the purification of 3',4'-Dichloro-5'-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3',4'-Dichloro-5'-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of this compound from its isomers and other impurities. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful isolation of your target molecule.

I. Understanding the Challenge: Isomeric Impurities

During the synthesis of 3',4'-Dichloro-5'-methylacetophenone, the formation of positional isomers is a common challenge. These isomers, such as 2',3'-Dichloro-5'-methylacetophenone or 3',5'-Dichloro-4'-methylacetophenone, often possess very similar physical and chemical properties to the desired product, making their removal a non-trivial task. The subtle differences in polarity and steric hindrance due to the varied substitution patterns on the aromatic ring are the key to successful separation.[1][2]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 3',4'-Dichloro-5'-methylacetophenone.

Frequently Asked Questions

Q1: What are the most common isomeric impurities I should expect?

A1: The primary isomeric impurities depend on the synthetic route. However, Friedel-Crafts acylation of dichlorotoluene can lead to a mixture of positional isomers. The directing effects of the chloro and methyl groups on the aromatic ring will determine the product distribution. It is crucial to characterize your crude product mixture thoroughly, using techniques like GC-MS or NMR, to identify the specific isomers present.[3][4]

Q2: Which purification technique is most suitable for large-scale purification?

A2: For gram-scale and larger purifications, flash column chromatography is often the most practical and cost-effective method.[5] It offers a good balance between resolution, speed, and capacity. Recrystallization can also be effective if a suitable solvent system is found that selectively crystallizes the desired isomer. Preparative HPLC is generally reserved for final polishing steps or for very difficult separations on a smaller scale due to its higher cost and lower capacity.[6][7]

Q3: How do I choose the right solvent system for column chromatography?

A3: The selection of an appropriate solvent system is critical for achieving good separation. A good starting point is to use thin-layer chromatography (TLC) to screen various solvent systems.[5] The goal is to find a solvent mixture that provides a significant difference in the retention factor (Rf) values between your target compound and the isomeric impurities. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[8][9] The optimal Rf for the desired compound is typically between 0.2 and 0.4 for good column separation.[8]

Troubleshooting Guide

Issue 1: My isomers are co-eluting during column chromatography.

  • Cause: The polarity difference between the isomers is insufficient for the chosen stationary and mobile phases.

  • Solution:

    • Optimize the Mobile Phase: A shallower solvent gradient or an isocratic elution with a less polar solvent system can increase the separation.[5] Systematically vary the ratio of your non-polar and polar solvents.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is the most common choice, alumina (neutral, acidic, or basic) can offer different selectivity.[5] For challenging separations of aromatic isomers, stationary phases with phenyl or pentafluorophenyl (PFP) functionalities can provide alternative selectivity through π-π interactions.[10]

    • Increase Column Length: A longer column provides more theoretical plates, which can improve the resolution of closely eluting compounds.[8]

Issue 2: I'm experiencing poor recovery from my recrystallization attempt.

  • Cause: The chosen solvent may be too good at dissolving your compound, even at low temperatures, or the concentration of the desired isomer in the crude mixture is too low.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Second Crop Crystallization: After filtering the first crop of crystals, the filtrate can be concentrated to induce the crystallization of a second, albeit potentially less pure, crop of the product.[11]

    • Anti-Solvent Addition: If a single solvent is not effective, an "anti-solvent" (a solvent in which the compound is insoluble) can be slowly added to the saturated solution to induce crystallization.

Issue 3: My purified product is degrading over time.

  • Cause: Substituted acetophenones can be susceptible to air oxidation or light-catalyzed degradation, especially if residual acidic or basic impurities from the synthesis are present.[12]

  • Solution:

    • Thorough Purification: Ensure all catalytic residues and byproducts are removed. A final wash with a dilute sodium bicarbonate solution followed by water during the workup can help neutralize any residual acid.[3]

    • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage.

    • Drying: Ensure the product is thoroughly dried, as moisture can facilitate degradation.[12]

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying 3',4'-Dichloro-5'-methylacetophenone using flash column chromatography.

1. Preparation:

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[8] The amount of silica should be 50-100 times the weight of the crude material.

2. Sample Loading:

  • Dissolve the crude 3',4'-Dichloro-5'-methylacetophenone in a minimal amount of the eluent or a stronger solvent like dichloromethane.
  • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. This "dry loading" method often provides better resolution than loading the sample as a concentrated solution.

3. Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin elution with the chosen solvent system, collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).[5]

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure desired product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3',4'-Dichloro-5'-methylacetophenone.
Parameter Recommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate (start with 95:5, adjust based on TLC)
Sample LoadingDry loading
Fraction MonitoringTLC with UV visualization
Workflow for Column Chromatography Purification

G TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel TLC->Pack Load Load onto Column Dissolve Dissolve Crude Product Adsorb Adsorb onto Silica Gel (Dry Loading) Dissolve->Adsorb Adsorb->Load Elute Elute with Solvent System Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purifying 3',4'-Dichloro-5'-methylacetophenone via column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purification by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.
  • Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.
  • Cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate. Common solvents to screen include ethanol, methanol, isopropanol, and mixtures with water.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
  • Allow the solution to cool slowly to room temperature to form well-defined crystals.
  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Decision Tree for Purification Method Selection

G Start Crude Product Scale What is the scale of purification? Start->Scale Purity What is the required final purity? Scale->Purity > 1 g Difficulty How difficult is the separation (based on TLC/analytical HPLC)? Scale->Difficulty < 1 g Recrystallization Recrystallization Purity->Recrystallization > 98% (if suitable solvent found) Column Flash Column Chromatography Purity->Column > 95% Difficulty->Column Moderate (ΔRf > 0.1) PrepHPLC Preparative HPLC Difficulty->PrepHPLC Difficult (ΔRf < 0.1)

Caption: Decision tree for selecting a purification method.

IV. Concluding Remarks

The purification of 3',4'-Dichloro-5'-methylacetophenone from its isomers requires a systematic approach. Careful analysis of the crude mixture, followed by methodical screening of purification conditions, is paramount to achieving high purity and yield. This guide provides a foundation for troubleshooting common issues and selecting the appropriate purification strategy. For particularly challenging separations, a combination of techniques, such as column chromatography followed by recrystallization or preparative HPLC, may be necessary to achieve the desired level of purity.

V. References

Sources

Troubleshooting

Solving solubility issues with 3',4'-Dichloro-5'-methylacetophenone in aqueous media

Technical Abstract & Physicochemical Profile The Challenge: 3',4'-Dichloro-5'-methylacetophenone (DCMA) presents a classic solubility challenge in aqueous environments. Its structure combines a lipophilic phenyl ring sub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Physicochemical Profile

The Challenge: 3',4'-Dichloro-5'-methylacetophenone (DCMA) presents a classic solubility challenge in aqueous environments. Its structure combines a lipophilic phenyl ring substituted with two chlorine atoms and a methyl group.

  • Lipophilicity: The estimated LogP is > 3.5. The halogen and alkyl substituents drastically reduce the molecule's ability to hydrogen bond with water.

  • Lattice Energy: As a crystalline solid (MP ~72-75°C range for similar isomers), the energy required to break the crystal lattice is high, further opposing dissolution in water.

The Solution Strategy: Water alone is thermodynamically incapable of solvating DCMA. Successful solubilization requires disrupting the crystal lattice using an organic co-solvent (e.g., DMSO) or encapsulating the hydrophobic core (e.g., Cyclodextrins) before introducing it to the aqueous phase.

Solubility Decision Matrix

Before selecting a protocol, identify your downstream application. Toxicity constraints in biological assays differ vastly from chemical synthesis requirements.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro / In Vivo ChemSyn Chemical Synthesis (Reaction Intermediate) AppType->ChemSyn Synthesis / Purification Toxicity Is DMSO Toxicity a Concern? BioAssay->Toxicity SolventSelect Protocol C: Organic Co-solvent System (THF/Water or EtOH/Water) ChemSyn->SolventSelect LowTox Protocol A: Cyclodextrin Complexation (HP-β-CD) Toxicity->LowTox Yes (Sensitive Cells) StdTox Protocol B: DMSO Spike Method (<0.5% Final v/v) Toxicity->StdTox No (Robust Assays)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "Double-Solvent" Method (Biological Assays)

Best For: Cell-based assays where DMSO toxicity must be minimized, but the compound is too hydrophobic for direct aqueous dissolution. Mechanism: This method uses a "host-guest" strategy.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity to shield the DCMA molecule, while the outer shell remains hydrophilic.

Materials
  • Stock Solvent: 100% DMSO (Anhydrous).

  • Carrier Buffer: PBS or Media containing 20% w/v HP-β-CD (Sigma-Aldrich or equivalent).

  • Equipment: Vortex mixer, Sonicator.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Prepare Stock Dissolve DCMA in 100% DMSO to create a 100 mM Master Stock. Sonicate until clear.
2 Prepare Carrier Dissolve HP-β-CD in your assay buffer (PBS) at 20% (w/v) . Filter sterilize (0.22 µm).
3 The "Spike" Crucial: While vortexing the Carrier Buffer rapidly, slowly pipette the DMSO Stock into the buffer. Target a final DMSO concentration of <1% .
4 Equilibration Shake or rotate the solution for 30 minutes at RT.

Validation Check: Shine a laser pointer through the solution (Tyndall effect). If the beam is visible, micro-precipitation has occurred. The solution should be optically clear.

Protocol B: Chemical Synthesis (Reaction Media)

Best For: Using DCMA as an intermediate in organic synthesis (e.g., coupling reactions). Mechanism: Cosolvency. Reducing the dielectric constant of the water mixture to accommodate the non-polar solute.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Solubility Limit (Est.)Suitability
THF : Water 1:1High (>50 mM)Best for reduction/oxidation reactions.
Ethanol : Water 7:3Moderate (~10-20 mM)Greener alternative; good for reflux temperatures.
Acetone : Water 4:1High (>50 mM)Good for rapid precipitations post-reaction.

Protocol Note: Always dissolve DCMA in the organic portion first, then add water slowly. Adding organic solvent to a suspension of DCMA in water often results in a "gummy" precipitate that is difficult to redissolve.

Troubleshooting & FAQ

Q1: I followed the DMSO protocol, but my solution turned cloudy after 1 hour. Why?

A: You are witnessing Kinetic vs. Thermodynamic Solubility . When you first spike DMSO into water, you create a supersaturated solution (Kinetic solubility). Over time, the system seeks a lower energy state, causing the hydrophobic DCMA molecules to aggregate and crystallize (Thermodynamic solubility).

  • Fix: Use Protocol A (Cyclodextrins). The CD complex stabilizes the thermodynamic state, preventing crash-out.

Q2: Can I use pH adjustment to dissolve DCMA?

A: No. DCMA is a ketone with chlorinated phenyl substituents. It lacks an acidic proton (like a carboxylic acid) or a basic nitrogen (like an amine) that would respond to pH changes in the physiological range (pH 2-10). Adjusting pH will only increase the ionic strength of your buffer, potentially decreasing solubility via the "Salting Out" effect.

Q3: My cells are dying, is it the DCMA or the solvent?

A: Run a Vehicle Control . Perform the assay with just the solvent (e.g., 0.5% DMSO + 20% HP-β-CD) without DCMA.

  • If cells die: Your solvent concentration is too high. Lower the DMSO to 0.1%.

  • If cells live: The toxicity is likely intrinsic to the DCMA molecule (which is an alkylating agent precursor).

Q4: How do I store the stock solution?

A: Store the 100 mM DMSO stock at -20°C.

  • Warning: DMSO is hygroscopic (absorbs water from air). If water gets into the DMSO stock, DCMA will precipitate inside the tube during freezing/thawing. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Visualizing the "Crash-Out" Mechanism

Understanding why precipitation happens helps you prevent it.

CrashOut Step1 DMSO Stock (Solvated Molecules) Step2 Rapid Dilution in Water Step1->Step2 Step3 Supersaturation (Metastable State) Step2->Step3 Branch1 No Stabilizer Step3->Branch1 Time Branch2 With Cyclodextrin Step3->Branch2 Immediate Fail Nucleation & Precipitation Branch1->Fail Success Inclusion Complex (Stable) Branch2->Success

Figure 2: The kinetic pathway of precipitation versus stabilization.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Thermo Fisher Scientific. (2023). DMSO Compatibility in Cell Culture. Technical Support Note. (General guidelines for DMSO limits in bioassays).
  • ChemicalBook. (2024). Properties of 3',4'-Dichloroacetophenone derivatives. Link (Source for melting point and structural analogs).

  • Vertex AI Search. (2024). Solubilization strategies for polychlorinated acetophenones.

Sources

Optimization

Technical Support Center: Solvent Selection for High-Purity 3',4'-Dichloro-5'-methylacetophenone Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal recrystallization solvent to achieve high-purity 3',4'-Dichloro-5'...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal recrystallization solvent to achieve high-purity 3',4'-Dichloro-5'-methylacetophenone. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Guiding Principles for Recrystallization Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent should exhibit the following characteristics[1][2][3][4]:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound of interest (3',4'-Dichloro-5'-methylacetophenone) at or near its boiling point.

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][3]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[3][6]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, readily available, and affordable.

Understanding 3',4'-Dichloro-5'-methylacetophenone

To select an appropriate solvent, it's crucial to consider the structure of 3',4'-Dichloro-5'-methylacetophenone. As an acetophenone derivative, it possesses both polar (the carbonyl group) and non-polar (the dichlorinated methyl-substituted benzene ring) characteristics. This dual nature suggests that a solvent of intermediate polarity or a mixed solvent system might be effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for single-solvent recrystallization of 3',4'-Dichloro-5'-methylacetophenone?

A good starting point is to test solvents with a range of polarities. Given the structure of 3',4'-Dichloro-5'-methylacetophenone, moderately polar solvents are often a suitable choice. Ethanol, isopropanol, or acetone are excellent candidates to begin with. The general principle of "like dissolves like" can be a helpful guide.[7]

Q2: When should I consider using a mixed-solvent system?

A mixed-solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization solvent.[2] This is often the case when the compound is either too soluble or too insoluble in a range of single solvents. A common approach is to use a "solvent/antisolvent" combination.[8] The compound is dissolved in a minimum amount of a hot "good" solvent (in which it is very soluble), and then a "poor" solvent or "antisolvent" (in which it is sparingly soluble) is added dropwise until the solution becomes turbid.[8][9]

Q3: How do I choose a suitable mixed-solvent pair?

The two solvents must be miscible with each other.[6][10] A common and effective combination for many organic compounds is an alcohol (like ethanol or methanol) and water.[9] For 3',4'-Dichloro-5'-methylacetophenone, an ethanol/water or acetone/hexane mixture could be investigated.

Q4: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This can happen for several reasons:

  • The boiling point of the solvent is higher than the melting point of the compound. To remedy this, choose a solvent with a lower boiling point.[12]

  • The solution is cooling too quickly. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.[13]

  • The presence of impurities is depressing the melting point. In this case, adding a small amount of additional solvent to the hot solution before cooling may help.[13][14]

Q5: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?

This is a common issue often due to supersaturation.[14][15] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.[13]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[13]

  • Further Cooling: If the solution has cooled to room temperature, try placing it in an ice bath to further decrease the solubility of your compound.[12]

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[14][15]2. The solution is supersaturated.[14]1. Boil off some of the solvent and allow the solution to cool again.2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[13]
The compound "oils out". 1. The boiling point of the solvent is higher than the melting point of the compound.[12]2. The solution is cooling too rapidly.[13]3. High concentration of impurities.[13]1. Select a lower-boiling point solvent.2. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[13]3. Consider a preliminary purification step like column chromatography.
Low recovery of purified crystals. 1. Using an excessive amount of solvent.[12]2. Premature crystallization during hot filtration.3. Incomplete crystallization due to insufficient cooling.[12]4. Washing the crystals with a solvent that is not ice-cold.[3]1. Use the minimum amount of hot solvent required for dissolution.2. Pre-heat the filtration apparatus (funnel and receiving flask).3. Ensure the flask is thoroughly cooled in an ice bath after reaching room temperature.4. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are discolored. 1. Colored impurities are co-crystallizing with the product.1. Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then perform a hot filtration before cooling.[16]
Crystals form too quickly. 1. The solution is too concentrated.1. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[13]

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for 3',4'-Dichloro-5'-methylacetophenone.

Materials:

  • Crude 3',4'-Dichloro-5'-methylacetophenone

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place a small, accurately weighed amount of the crude compound (e.g., 20-30 mg) into a test tube.

    • Add a small volume of the first solvent to be tested (e.g., 0.5 mL) at room temperature.

    • Stir the mixture with a glass rod and observe the solubility. If the compound dissolves completely, the solvent is likely too good for recrystallization at room temperature.

  • Hot Solubility Test:

    • If the compound did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate.

    • Continue to add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent used.

    • An ideal solvent will dissolve the compound near its boiling point.

  • Cooling and Crystallization:

    • Once the compound is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Observe if crystals form. If they do, this is a promising solvent.

    • If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes and observe again.

  • Evaluating a Mixed-Solvent System:

    • If no single solvent is ideal, select a "good" solvent (one in which the compound is highly soluble) and a "poor" solvent (one in which the compound is sparingly soluble), ensuring they are miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly and observe for crystal formation.

Visualizing the Solvent Selection Workflow

Caption: Workflow for selecting a recrystallization solvent.

Solvent Property Comparison Table
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good starting point. Often used in mixed systems with water.
Methanol 65PolarSimilar to ethanol but more volatile.
Isopropanol 82PolarAnother good alcohol to test.
Acetone 56Polar AproticA strong solvent, may be too effective. Good for mixed systems with non-polar solvents.
Ethyl Acetate 77IntermediateA versatile solvent for compounds of intermediate polarity.
Toluene 111Non-polarMay be suitable if impurities are polar. Higher boiling point requires caution.
Heptane/Hexane 98/69Non-polarGood as "poor" solvents (antisolvents) in mixed systems with more polar solvents.
Water 100Very PolarUnlikely to be a good single solvent but excellent as an antisolvent with alcohols.

This table provides a starting point for solvent selection. The optimal choice will ultimately be determined by experimental testing with the crude 3',4'-Dichloro-5'-methylacetophenone.

References

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Give five properties that a recrystallization solvent should possess. Ho.. - Filo. (2025, July 24). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Characteristics of a Recrystallization Solvent - ChemEd X. (n.d.). Retrieved from [Link]

  • An ideal recrystallization solvent : r/chemhelp - Reddit. (2018, November 20). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization I 10. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from [Link]

  • What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.).
  • Recrystallization. --->. (n.d.).
  • recrystallization.pdf. (n.d.).

Sources

Troubleshooting

Troubleshooting low conversion rates in 3',4'-Dichloro-5'-methylacetophenone reduction

Welcome, Researchers and Scientists, This guide is designed to serve as a dedicated resource for troubleshooting low conversion rates in the reduction of 3',4'-Dichloro-5'-methylacetophenone to its corresponding alcohol,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Scientists,

This guide is designed to serve as a dedicated resource for troubleshooting low conversion rates in the reduction of 3',4'-Dichloro-5'-methylacetophenone to its corresponding alcohol, 1-(3',4'-Dichloro-5'-methylphenyl)ethanol. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this specific transformation.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common issues encountered during the reduction of 3',4'-Dichloro-5'-methylacetophenone. Each issue is presented in a question-and-answer format, detailing the probable cause, diagnostic checks, and recommended corrective actions.

Question 1: My reaction shows a very low conversion rate, with a significant amount of starting material remaining. What is the most likely cause?

Answer:

The most frequent culprit for low conversion in hydride reductions is the quality and stoichiometry of the reducing agent, typically sodium borohydride (NaBH₄).

  • Probable Cause 1: Degraded Reducing Agent. Sodium borohydride is susceptible to degradation from moisture.[1] If not stored in a desiccated environment, it will slowly react with atmospheric water, reducing its hydride content and, consequently, its reductive power.

  • Diagnostic Check: To test the activity of your NaBH₄, you can run a small-scale control reaction with a simple, reliable ketone like acetophenone, which is known to undergo rapid reduction.[2][3]

  • Solution: Always use a freshly opened bottle of sodium borohydride or a batch that has been stored under strictly anhydrous conditions. For best results, purchase smaller quantities to ensure the reagent is always fresh.

  • Probable Cause 2: Insufficient Stoichiometry. While the stoichiometry of the reaction suggests that one mole of NaBH₄ can reduce four moles of ketone, this is rarely achieved in practice.[4] A portion of the hydride can be consumed by the solvent (if protic) or quenched by trace amounts of water.

  • Diagnostic Check: Review your calculations to ensure you have used a sufficient molar excess of the reducing agent.

  • Solution: It is common practice to use a slight excess of the reducing agent to drive the reaction to completion.[1][2] An incremental increase in the molar equivalents of NaBH₄ (e.g., from 1.1 to 1.5 equivalents) is a good starting point for optimization.[1]

Question 2: The reaction is proceeding very slowly, and even after an extended period, the conversion is incomplete. What should I investigate?

Answer:

Slow reaction rates are often linked to suboptimal reaction temperatures or poor solubility of the starting material.

  • Probable Cause: Low Reaction Temperature. While lower temperatures can be employed to enhance selectivity in some reductions, they also significantly decrease the reaction rate.[1] The reduction of ketones is an exothermic process, and maintaining a suitable temperature is crucial for achieving a reasonable reaction time.[2]

  • Diagnostic Check: Monitor the temperature of your reaction vessel. If you are running the reaction at 0°C or below, consider if this is necessary for your specific substrate.

  • Solution: For many standard reductions of acetophenones with NaBH₄, the reaction can be effectively run at room temperature after an initial controlled addition of the reagents at a lower temperature (e.g., in an ice bath).[2] If the reaction is sluggish, allowing it to warm to room temperature and stir for several hours can significantly improve the conversion rate.

Question 3: I've confirmed my reagents are active and the temperature is appropriate, but the conversion is still low. What other factors could be at play?

Answer:

Beyond reagents and temperature, issues with the solvent, reaction monitoring, or the starting material itself can lead to poor outcomes.

  • Probable Cause 1: Inappropriate Solvent. The choice of solvent is critical. While protic solvents like ethanol or methanol are commonly used for NaBH₄ reductions, the reagent does react with them, albeit slowly.[5] If the solvent is too reactive or if the starting material has poor solubility, the reaction kinetics can be adversely affected.

  • Diagnostic Check: Assess the solubility of your 3',4'-Dichloro-5'-methylacetophenone in the chosen solvent. A fully dissolved substrate is essential for an efficient reaction.

  • Solution: Ensure your starting material is completely dissolved in the solvent before adding the reducing agent. Common solvents for this type of reduction include methanol, ethanol, and isopropanol.[2][3] If solubility is an issue, you may need to explore alternative solvent systems.

  • Probable Cause 2: Inaccurate Reaction Monitoring. Relying solely on reaction time can be misleading. The reaction is complete when the starting material is consumed, which should be verified experimentally.

  • Diagnostic Check: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.[3] A co-spot of your starting material and the reaction mixture will clearly show if the ketone has been consumed.

  • Solution: Periodically take aliquots from the reaction mixture and analyze them by TLC. The reaction should only be quenched after TLC analysis confirms the complete consumption of the starting ketone.

  • Probable Cause 3: Impurities in the Starting Material. Impurities in the 3',4'-Dichloro-5'-methylacetophenone can interfere with the reaction. Acidic impurities, for instance, can quench the hydride reagent.

  • Diagnostic Check: Check the purity of your starting material using techniques like NMR or GC-MS.

  • Solution: If significant impurities are detected, purify the starting material before proceeding with the reduction.

Troubleshooting Summary Table
Symptom Potential Cause Diagnostic Check Recommended Solution
Low Conversion Degraded Reducing AgentRun a control reaction with acetophenone.Use a fresh, properly stored bottle of NaBH₄.
Insufficient StoichiometryReview molar equivalent calculations.Increase the molar equivalents of NaBH₄ to 1.1-1.5.
Slow Reaction Rate Low Reaction TemperatureMonitor the internal reaction temperature.Allow the reaction to warm to room temperature after initial addition.
Persistent Low Yield Poor Substrate SolubilityObserve if the starting material is fully dissolved.Choose a solvent in which the ketone is highly soluble.
Inaccurate MonitoringAnalyze reaction progress with TLC.Monitor the reaction via TLC until the starting material is consumed.
Impure Starting MaterialAnalyze the purity of the acetophenone derivative.Purify the starting material prior to the reduction.
Troubleshooting Workflow

G start Low Conversion Rate Observed check_reagent Is the reducing agent (NaBH₄) fresh and stored properly? start->check_reagent check_stoichiometry Is the stoichiometry of NaBH₄ sufficient (1.1-1.5 eq)? check_reagent->check_stoichiometry Yes replace_reagent Use a fresh batch of NaBH₄. check_reagent->replace_reagent No check_temp Is the reaction temperature optimal (e.g., room temp)? check_stoichiometry->check_temp Yes increase_stoichiometry Increase molar equivalents of NaBH₄. check_stoichiometry->increase_stoichiometry No check_monitoring Is reaction progress monitored by TLC? check_temp->check_monitoring Yes adjust_temp Adjust temperature; allow to warm to RT. check_temp->adjust_temp No check_purity Is the starting material pure? check_monitoring->check_purity Yes implement_tlc Implement TLC monitoring to confirm completion. check_monitoring->implement_tlc No purify_sm Purify the starting material. check_purity->purify_sm No success Problem Solved: High Conversion Achieved check_purity->success Yes replace_reagent->check_stoichiometry increase_stoichiometry->check_temp adjust_temp->check_monitoring implement_tlc->check_purity purify_sm->success

Caption: Troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reduction of a ketone with sodium borohydride?

A: The reduction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent or during an acidic workup to yield the final alcohol product.[5][6][7]

G ketone R-C(=O)-R' (Ketone) alkoxide R-CH(O⁻)-R' (Alkoxide Intermediate) ketone->alkoxide 1. Hydride Attack nabh4 NaBH₄ alcohol R-CH(OH)-R' (Alcohol) alkoxide->alcohol 2. Protonation h_source H⁺ (from Solvent/Workup)

Sources

Optimization

Technical Support Center: Stability Protocol for 3',4'-Dichloro-5'-methylacetophenone

Executive Summary Welcome to the Technical Support Center. This guide addresses the stability of 3',4'-Dichloro-5'-methylacetophenone (hereafter referred to as DCMAP ).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability of 3',4'-Dichloro-5'-methylacetophenone (hereafter referred to as DCMAP ).

As a Senior Application Scientist, I often encounter user reports of "degradation" that are actually solubility artifacts or preventable side reactions. DCMAP is an aromatic ketone characterized by an electron-deficient ring (due to two chlorine atoms) and reactive


-hydrogens on the acetyl group.

Key Stability Takeaways:

  • Acidic Conditions: generally stable chemically, but prone to physical precipitation due to low water solubility.

  • Basic Conditions: Unstable . Highly susceptible to base-catalyzed aldol condensation (dimerization), leading to yellow discoloration and insoluble solids.

  • Oxidative Risk: The 5'-methyl group is benzylic-like and susceptible to oxidation under forcing conditions.

Module 1: Acidic Stability & Troubleshooting

The Core Mechanism

In acidic media (pH < 4), the carbonyl oxygen of DCMAP undergoes protonation. The two chlorine atoms at positions 3' and 4' are electron-withdrawing, which destabilizes the protonated carbonyl intermediate slightly compared to unsubstituted acetophenone. However, this protonation is reversible.

Chemical Risk: Low. Physical Risk: High (Precipitation).

Troubleshooting Scenario A: "My solution turned cloudy/milky upon adding acid."

Diagnosis: This is likely not degradation . It is a solubility failure . DCMAP is highly lipophilic (


). In aqueous acids (e.g., 1M HCl), the neutral molecule precipitates out.

Corrective Protocol:

  • Check Solvent System: Aqueous acid alone cannot solubilize DCMAP.

  • Add Co-solvent: You must use a miscible organic co-solvent.

    • Recommended: Acetonitrile (ACN) or Methanol (MeOH).

    • Ratio: Maintain at least 50% organic phase for concentrations >10 mM.

Troubleshooting Scenario B: "I see a new peak in HPLC after heating in strong acid."

Diagnosis: Acid-Catalyzed Condensation (Dypnone Formation). While slower than in base, strong mineral acids (e.g.,


) at high temperatures (>60°C) can force self-condensation.

Validation Experiment: Run the sample against a standard of the starting material. If the new peak is more hydrophobic (longer retention time) and the solution has darkened slightly, condensation has occurred.

Module 2: Basic Stability & Troubleshooting

The Core Mechanism

This is the critical failure point. The


-hydrogens (on the acetyl methyl group) are acidic (

). The electron-withdrawing chlorine atoms on the ring inductively stabilize the resulting enolate, making DCMAP more acidic and more reactive than standard acetophenone.

Primary Degradation Pathway: Base-Catalyzed Aldol Condensation (Self-Dimerization).

Visualizing the Degradation Pathway

G Start DCMAP (Colorless) Enolate Enolate Ion (Reactive Intermediate) Start->Enolate Deprotonation (Fast) Base Base (OH-) Base->Enolate Aldol Aldol Adduct (Unstable) Enolate->Aldol Attacks 2nd DCMAP Molecule Dimer Condensation Dimer (Yellow/Orange Precipitate) Aldol->Dimer - H2O (Irreversible)

Figure 1: The irreversible cascade of DCMAP in basic conditions leading to dimerization.

Troubleshooting Scenario C: "The solution turned yellow/orange within minutes."

Diagnosis: Rapid Aldol Condensation. The formation of conjugated enones (dimers) creates a chromophore that absorbs blue light, resulting in a yellow appearance.

Immediate Action:

  • Neutralize: Immediately adjust pH to 7.0 using dilute HCl.

  • Temperature Control: If basic conditions are required for a reaction (e.g., alkylation), cool the reaction to 0°C to suppress self-condensation.

Troubleshooting Scenario D: "I used bleach/hypochlorite and the product disappeared."

Diagnosis: Haloform Reaction.[1][2] Critical Warning: Never mix DCMAP with hypohalites (NaOCl, NaOBr) or halogens (


) in base.
  • Mechanism:[1][2][3][4][5][6][7] The acetyl group is cleaved, converting DCMAP into 3,4-dichloro-5-methylbenzoic acid .

  • Result: Loss of the ketone functionality.

Module 3: Experimental Validation Data

The following table summarizes expected stability based on structural analogs (3,4-dichloroacetophenone) and functional group chemistry.

ConditionTimeframeTemperatureStability StatusObservation
0.1 M HCl (aq/ACN) 24 Hours25°CStable Clear solution (if co-solvent used).
0.1 M HCl (aq/ACN) 4 Hours80°CMinor Degradation <5% degradation (potential hydrolysis if impurities present).
0.1 M NaOH (aq/ACN) 1 Hour25°CUnstable Yellowing; formation of dimer (approx. 10-15%).
0.1 M NaOH (aq/ACN) 1 Hour60°CCritical Failure Deep orange/brown; heavy precipitation of oligomers.
Oxidizing (H2O2) 24 Hours25°CCaution Potential oxidation of 5-methyl group to carboxylic acid.

Frequently Asked Questions (FAQ)

Q1: Can I store DCMAP in DMSO? A: Yes, but ensure the DMSO is acid-free and dry. DMSO is slightly basic and hygroscopic; over months, wet DMSO can promote slow condensation. Store at -20°C in an amber vial.

Q2: I need to perform a nucleophilic attack on the carbonyl. How do I prevent deprotonation? A: Use non-basic nucleophiles where possible. If using organolithiums or Grignards, the


-protons will be deprotonated first (consuming 1 equivalent of reagent). You must use >2 equivalents of your nucleophile: the first equivalent acts as a base (forming the enolate), and the second attacks the carbonyl.

Q3: Is the 5'-methyl group stable? A: Generally, yes. However, it is an activated benzylic position. Avoid storage in direct sunlight or presence of radical initiators, which could chlorinate or oxidize this position.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[6] (Discussion on acidity of

    
    -hydrogens in acetophenones).
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Acetophenone Derivatives. Retrieved from [Link]

  • Guthrie, J. P. (2002). The Mechanism of the Acid-Catalyzed Enolization of Acetophenone Derivatives. Canadian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3',4'-Dichloro-5'-methylacetophenone

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3',4'-Dichloro-5'-methylacetophenone. In the absence of a publicly available, fully assigned spectrum for this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3',4'-Dichloro-5'-methylacetophenone. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only allows for a robust structural confirmation but also serves as an educational tool for understanding substituent effects in aromatic systems. Our analysis will be grounded in experimental data from related acetophenones, providing a reliable framework for researchers in synthetic chemistry and drug development.

The Scientific Imperative: Why NMR is Crucial

In the synthesis of novel compounds like 3',4'-Dichloro-5'-methylacetophenone, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering detailed information about the molecular framework, including the number and connectivity of atoms. For a substituted aromatic compound, NMR allows us to precisely map the positions of substituents on the benzene ring, which is critical for establishing structure-activity relationships (SAR) in medicinal chemistry.

The specific substitution pattern of 3',4'-Dichloro-5'-methylacetophenone—a trisubstituted aromatic ring—presents a distinct set of NMR signals. Understanding the interplay of the electron-withdrawing chloro groups and the electron-donating methyl group is key to accurately assigning these signals. This guide will compare the predicted spectral data with known data from 3',4'-dichloroacetophenone and 3',4'-dimethylacetophenone to highlight these electronic influences.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on the rigor of the experimental setup. The following protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹³C NMR spectra suitable for unequivocal structural elucidation.

Sample Preparation
  • Analyte Purity: Ensure the sample of 3',4'-Dichloro-5'-methylacetophenone is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Dissolve 15-25 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

  • Internal Standard: Add tetramethylsilane (TMS) to the solution at a concentration of 0.03% (v/v). TMS serves as the internal reference standard, with its signal defined as 0.00 ppm in both ¹H and ¹³C NMR spectra, ensuring high accuracy in chemical shift measurements.[1]

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions.

Spectrometer Configuration and Data Acquisition
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Pulse Angle: 30° (to ensure full relaxation between scans)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16 (to achieve a good signal-to-noise ratio)

    • Spectral Width: 0-16 ppm

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz

    • Technique: Proton-decoupled (to produce singlets for all carbon signals)

    • Pulse Angle: 45°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 (or more, as ¹³C has a low natural abundance)

    • Spectral Width: 0-220 ppm

The workflow for this analytical process is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis P1 Dissolve Analyte (15-25 mg in 0.7 mL CDCl3) P2 Add TMS (Internal Standard) P1->P2 P3 Transfer to 5mm NMR Tube P2->P3 A1 1H NMR Acquisition (16 Scans) P3->A1 Lock & Shim A2 13C NMR Acquisition (1024 Scans) D1 Fourier Transform A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Peak Integration (1H) & Assignment (1H, 13C) D2->D3 D4 Comparative Analysis D3->D4

Caption: NMR analysis workflow from sample preparation to final data interpretation.

Predicted ¹H NMR Spectral Analysis

The structure of 3',4'-Dichloro-5'-methylacetophenone contains three distinct proton environments, which will result in three signals in the ¹H NMR spectrum, in addition to the signals from the two methyl groups.

Caption: Structure of 3',4'-Dichloro-5'-methylacetophenone with predicted ¹H assignments.

¹H NMR Data Prediction and Interpretation
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
HA (-COCH₃)~2.59Singlet (s)3HThe acetyl methyl protons are deshielded by the adjacent carbonyl group, typically appearing as a sharp singlet around 2.6 ppm in acetophenones.[2]
HB (Ar-CH₃)~2.45Singlet (s)3HThe aromatic methyl protons are slightly shielded compared to the acetyl protons and appear as a singlet. Its position is influenced by the adjacent chloro groups. Data from 3',4'-dimethylacetophenone shows these signals around 2.3-2.4 ppm.[2][3]
HD (H-6')~7.6Doublet (d)1HThis proton is ortho to the acetyl group and meta to a chloro group. The strong deshielding effect of the carbonyl group places it downfield. It will appear as a doublet due to coupling with H-2' (J ≈ 2 Hz).
HC (H-2')~7.8Doublet (d)1HThis proton is flanked by two electron-withdrawing chloro groups and is ortho to the carbonyl group, making it the most deshielded aromatic proton. It will appear as a doublet due to small meta-coupling with H-6' (J ≈ 2 Hz).

Predicted ¹³C NMR Spectral Analysis

The molecule has 9 unique carbon atoms, which should result in 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

¹³C NMR Data Prediction and Interpretation
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O ~196.5The carbonyl carbon of acetophenones is highly deshielded and typically appears between 196-198 ppm.[2][4]
C-1' ~138.0This is the ipso-carbon attached to the acetyl group. Its chemical shift is influenced by the attached carbonyl and the ring substituents.
C-2' ~127.0This carbon is adjacent to two chloro-substituted carbons, leading to a complex electronic environment.
C-3' ~134.0This carbon is directly attached to a chlorine atom, causing a significant downfield shift (deshielding).
C-4' ~133.0Also attached to a chlorine atom, this carbon will be strongly deshielded.
C-5' ~139.0This carbon is attached to the methyl group and is between two chloro-substituted carbons. Substituent additivity rules suggest a downfield position.[5]
C-6' ~129.0This carbon is ortho to the carbonyl group, resulting in a downfield shift.
-COCH₃ ~26.5The acetyl methyl carbon is consistently found in the 26-27 ppm range for acetophenones.[2][4]
Ar-CH₃ ~20.5Aromatic methyl carbons typically appear in the 20-22 ppm range.[2]

Comparative Analysis: Validating Predictions

To ground our predictions, we compare them with experimental data from structurally similar molecules.

  • 3',4'-Dichloroacetophenone: The ¹H NMR spectrum of this compound shows three aromatic signals: a doublet around 7.99 ppm (H-2'), a doublet of doublets at 7.71 ppm (H-6'), and a doublet at 7.55 ppm (H-5').[6] Our predicted shifts for H-2' (~7.8 ppm) and H-6' (~7.6 ppm) in the target molecule are slightly upfield. This is the expected outcome, as the addition of an electron-donating methyl group at the 5' position increases the electron density on the ring, causing a slight shielding effect on the remaining protons.

  • 3',4'-Dimethylacetophenone: The ¹H NMR spectrum of this compound shows aromatic signals between 7.6-7.7 ppm and a signal for the two aromatic methyl groups around 2.3 ppm.[3] The replacement of a methyl group with a strongly electron-withdrawing chloro group in our target molecule is expected to shift the aromatic protons significantly downfield, which is consistent with our predictions.

This comparative approach provides strong evidence for the validity of our predicted spectral data and demonstrates the logical application of substituent effect principles in NMR spectroscopy.

Conclusion

The structural elucidation of 3',4'-Dichloro-5'-methylacetophenone can be confidently achieved through a combined ¹H and ¹³C NMR analysis. The key identifying features in the ¹H NMR spectrum are two singlets for the distinct acetyl and aromatic methyl groups and two doublets in the aromatic region, representing the two isolated aromatic protons. The ¹³C NMR spectrum will be characterized by a carbonyl signal near 196.5 ppm and nine distinct carbon signals in total. By comparing these predicted data with those of known related compounds, researchers can unequivocally confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • Jha, H. C., Zilliken, F., Offermann, W., & Breitmaier, E. (1981). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. Canadian Journal of Chemistry, 59(15), 2266-2274. [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Pasto, D. J., & Bailey, D. T. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Otsuka, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4636-4644. [Link]

  • Creasy, W. R., & Brodbelt, J. S. (2002). Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with Brown's sigma constants. Journal of the American Society for Mass Spectrometry, 13(6), 623-9. [Link]

  • Olah, G. A., & Westerman, P. W. (1983). One-Bond 13C-13C NMR Coupling Constants in Substituted Acetophenones and Benzaldehydes and Their O-Protonated Carboxonium Ions. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]

Sources

Comparative

FTIR absorption peaks and characterization of 3',4'-Dichloro-5'-methylacetophenone

CAS Number: 1803728-91-7 Chemical Formula: C₉H₈Cl₂O Molecular Weight: 203.06 g/mol Executive Summary & Application Scope 3',4'-Dichloro-5'-methylacetophenone is a specialized halogenated aromatic ketone, primarily utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1803728-91-7 Chemical Formula: C₉H₈Cl₂O Molecular Weight: 203.06 g/mol

Executive Summary & Application Scope

3',4'-Dichloro-5'-methylacetophenone is a specialized halogenated aromatic ketone, primarily utilized as a high-value intermediate in the synthesis of agrochemicals (specifically conazole fungicides) and active pharmaceutical ingredients (APIs).

Accurate characterization of this compound is critical because its structural isomers (e.g., 2',4'-dichloro-5'-methyl) or incomplete reaction byproducts (e.g., 3'-methylacetophenone) possess distinct biological activities and reactivity profiles. This guide provides a comparative spectroscopic framework to distinguish 3',4'-Dichloro-5'-methylacetophenone from its closest analogs using Fourier Transform Infrared (FTIR) spectroscopy.

Molecular Structure & Vibrational Theory

To interpret the FTIR spectrum accurately, one must understand the vibrational modes induced by the specific substitution pattern on the benzene ring: 1-acetyl, 3,4-dichloro, 5-methyl .

  • Electronic Environment: The carbonyl (C=O) group is conjugated with the aromatic ring. The two chlorine atoms at positions 3 and 4 exert an electron-withdrawing inductive effect (-I), while the methyl group at position 5 exerts a weak electron-donating effect (+I).

  • Steric Considerations: The methyl group at position 5 and the chlorine at position 4 are adjacent (ortho to each other), potentially causing slight out-of-plane twisting, though the acetyl group at position 1 remains relatively unhindered compared to ortho-substituted acetophenones.

Structural Comparison Logic
FeatureTarget: 3',4'-Dichloro-5'-methylAnalog 1: 3',4'-DichloroacetophenoneAnalog 2: 3'-Methylacetophenone
C=O Environment Electron deficient (Cl inductive effect dominant)Electron deficientElectron rich (Me donating effect)
Ar-H Pattern Isolated protons at C2 and C6Adjacent protons (C5, C6) + Isolated (C2)Complex meta-substitution
Key Differentiator Simultaneous C-Cl stretches + Methyl C-H stretchesLacks Methyl C-H stretchesLacks C-Cl stretches

Comparative FTIR Spectral Analysis

The following data synthesizes experimental baselines from high-confidence analogs to establish the diagnostic peaks for the target compound.

Table 1: Diagnostic Absorption Peaks (cm⁻¹)
Functional GroupVibration ModeTarget Compound (Predicted Range)3',4'-Dichloroacetophenone (Reference)3'-Methylacetophenone (Reference)Interpretation & Causality
Aliphatic C-H Stretch (asym/sym)2920–2960 / 2850 Absent2920, 2860Critical Differentiator: Confirms presence of the 5'-methyl group.
Aromatic C-H Stretch3050–3090 3060–30903030–3060Weak intensity; typical for chlorinated aromatics.
Carbonyl (C=O) Stretch1685–1695 1680–16901685Cl atoms (-I effect) slightly increase wavenumber vs. unsubstituted acetophenone (~1685).
Aromatic Ring C=C Skeleton1570–1590, 1460 1580, 14701600, 1585Cl substitution often suppresses the intensity of the ~1600 band.
Aryl-Alkyl Ether C-C(=O)-C1250–1270 12601270Ketone C-C stretch; position is relatively stable across analogs.
Aryl Chloride C-Cl Stretch1020–1050 (In-plane) 1030, 1090AbsentValidation: Strong, sharp bands confirming chlorination.
OOP Bending Ar-H Deformation860–890 815, 875690, 780Fingerprint: The target has isolated H's at C2/C6, typically showing a strong band near 870-890 cm⁻¹.
Detailed Spectral Interpretation
  • The Carbonyl Shift (1685–1695 cm⁻¹):

    • In 3'-methylacetophenone, the methyl group donates electron density, stabilizing the C=O bond order slightly (lower wavenumber).

    • In the target 3',4'-dichloro-5'-methyl analog, the two chlorine atoms withdraw electron density from the ring. This destabilizes the resonance contribution (which normally lowers C=O frequency), causing the C=O bond to retain more double-bond character. Expect the peak to shift to a higher wavenumber (blue shift) relative to the methyl analog.

  • The "Isolated Proton" Fingerprint (800–900 cm⁻¹):

    • The substitution pattern leaves protons at positions 2 and 6. These are "isolated" (no adjacent hydrogens).

    • Isolated aryl hydrogens typically absorb strongly between 860–900 cm⁻¹ .

    • Contrast this with 3'-methylacetophenone, which has adjacent hydrogens (positions 4,5,6) showing strong bands near 780 cm⁻¹ and 690 cm⁻¹. The absence of the 690–700 cm⁻¹ band is a key purity check.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high reproducibility and minimizes spectral artifacts common with chlorinated solids.

Materials & Equipment[1]
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with DTGS detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: Diamond is preferred due to the hardness of crystalline chlorinated aromatics.

  • Sample: >5 mg of dry 3',4'-Dichloro-5'-methylacetophenone (Solid).

Step-by-Step Workflow
  • Background Collection:

    • Clean ATR crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place solid sample to cover the crystal active area (approx. 2mm diameter).

    • Crucial: Apply high pressure using the anvil clamp. Chlorinated aromatics often have high refractive indices; poor contact results in weak peaks and "derivative-shaped" artifacts.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹ (necessary to resolve closely spaced aromatic overtones).

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth vs. wavelength).

    • Baseline correct (rubberband method) if scattering is observed.

Decision Logic & Validation

Use the following logic pathways to validate the identity of your synthesized or purchased material.

Diagram 1: Spectral Validation Workflow

This flowchart guides the researcher through the critical "Go/No-Go" decision points based on the FTIR spectrum.

FTIR_Validation Start Start: Acquire Spectrum Check_CO Check C=O Region (1680-1700 cm⁻¹) Start->Check_CO Check_Aliphatic Check Aliphatic C-H (2850-2960 cm⁻¹) Check_CO->Check_Aliphatic Present (~1690 cm⁻¹) Result_Acetophenone Likely Acetophenone (Lacks Cl/Me features) Check_CO->Result_Acetophenone <1680 cm⁻¹ (Conjugation dominant) Check_Fingerprint Check Fingerprint (800-900 cm⁻¹) Check_Aliphatic->Check_Fingerprint Present (Methyl Group) Result_Dichloro Likely 3,4-Dichloroacetophenone (Missing Methyl) Check_Aliphatic->Result_Dichloro Absent Result_Methyl Likely 3-Methylacetophenone (Missing Cl bands) Check_Fingerprint->Result_Methyl Strong band @ 690 cm⁻¹ (Mono/Meta sub) Result_Confirmed CONFIRMED: 3',4'-Dichloro-5'-methylacetophenone Check_Fingerprint->Result_Confirmed Isolated H bands (860-890 cm⁻¹)

Caption: Logical workflow for distinguishing the target compound from common synthetic precursors.

Diagram 2: Structure-Spectral Causality

Visualizing how specific structural moieties influence the spectral data.

Structure_Shift Core Acetophenone Core CO_Peak C=O Shift (↑ to ~1690 cm⁻¹) Core->CO_Peak Baseline 1685 Cl_Sub 3,4-Dichloro Subs (-I Effect) Cl_Sub->CO_Peak Inductive Withdrawal Bend_Peak OOP Bending (Isolated H pattern) Cl_Sub->Bend_Peak Changes Symmetry Me_Sub 5-Methyl Sub (+I Effect) CH_Peak Aliphatic C-H (New peaks 2920 cm⁻¹) Me_Sub->CH_Peak C-H Stretching Me_Sub->Bend_Peak Isolates Protons

Caption: Mechanistic impact of substituents on the observed FTIR frequencies.

References

  • Chemical Identity: 3',4'-Dichloro-5'-methylacetophenone.[1][2] CAS Registry Number: 1803728-91-7 .[2]

  • Analog Reference (3',4'-Dichloroacetophenone): NIST Mass Spectrometry Data Center. Ethanone, 1-(3,4-dichlorophenyl)-. CAS: 2642-63-9.[3]

  • Analog Reference (3'-Methylacetophenone): NIST Mass Spectrometry Data Center. Ethanone, 1-(3-methylphenyl)-. CAS: 585-74-0.

  • Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for inductive/resonance effect predictions).

  • Aromatic Substitution Patterns: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Source for isolated H bending vibrations).

Sources

Validation

A Comparative Guide to HPLC Method Development for Quantifying 3',4'-Dichloro-5'-methylacetophenone Purity

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. For 3',4'-Dichloro-5'-methylacetophenone, a key intermediate in various synt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. For 3',4'-Dichloro-5'-methylacetophenone, a key intermediate in various synthetic pathways, a robust analytical method is essential to ensure the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled resolution and sensitivity.[1]

This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 3',4'-Dichloro-5'-methylacetophenone. We will explore a conventional isocratic method utilizing a standard C18 stationary phase and a more nuanced gradient method employing a Phenyl-Hexyl stationary phase, which offers alternative selectivity.[2] The performance of each method will be rigorously evaluated through key chromatographic parameters and a forced degradation study, providing a comprehensive framework for selecting the most suitable approach based on analytical requirements.

The Analyte: Understanding 3',4'-Dichloro-5'-methylacetophenone

3',4'-Dichloro-5'-methylacetophenone is a halogenated aromatic ketone.[3] Its structure, featuring a dichlorinated phenyl ring and a methyl ketone group, imparts a significant degree of hydrophobicity.[4] This characteristic makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[5] The presence of the aromatic ring and chlorine substituents also influences its UV absorbance, a critical factor for detection.

Part 1: Comparative HPLC Method Development

The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities and degradation products.[6] Here, we compare two methods with different stationary and mobile phases to illustrate the impact of these choices on chromatographic performance.

Method A: Isocratic Elution on a C18 Column

This method represents a robust and straightforward approach, often the first choice for non-polar to moderately polar compounds.[2] The C18 stationary phase provides strong hydrophobic retention.[7]

Experimental Protocol: Method A

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and water (65:35 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 3',4'-Dichloro-5'-methylacetophenone sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm membrane.[9]

Method B: Gradient Elution on a Phenyl-Hexyl Column

This method offers an alternative selectivity, particularly for aromatic compounds, by leveraging π-π interactions between the analyte and the phenyl groups on the stationary phase.[7] A gradient elution is employed to enhance the separation of potential impurities with varying polarities.

Experimental Protocol: Method B

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 3',4'-Dichloro-5'-methylacetophenone sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm membrane.

HPLC_Method_Development_Workflow cluster_methodA Method A: Isocratic C18 cluster_methodB Method B: Gradient Phenyl-Hexyl A_Sample Sample Preparation A_HPLC Isocratic HPLC (C18 Column) A_Sample->A_HPLC A_Detection UV Detection (254 nm) A_HPLC->A_Detection A_Data Data Analysis A_Detection->A_Data Comparison Performance Comparison A_Data->Comparison B_Sample Sample Preparation B_HPLC Gradient HPLC (Phenyl-Hexyl Column) B_Sample->B_HPLC B_Detection UV Detection (254 nm) B_HPLC->B_Detection B_Data Data Analysis B_Detection->B_Data B_Data->Comparison Analyte 3',4'-Dichloro-5'- methylacetophenone Analyte->A_Sample Analyte->B_Sample

Caption: Workflow for the comparative HPLC method development.

Part 2: Forced Degradation Studies

To establish the stability-indicating nature of the developed HPLC methods, forced degradation studies are essential.[10] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[11] The ability of the HPLC method to separate these degradants from the parent compound is a critical measure of its specificity.[12]

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3',4'-Dichloro-5'-methylacetophenone in acetonitrile.[8]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl and heat at 80°C for 4 hours. Neutralize the solution with 1N NaOH before dilution.[8]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and keep at room temperature for 2 hours. Neutralize the solution with 1N HCl before dilution.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[8][13]

  • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.[8]

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A and Method B.

Forced_Degradation_Workflow cluster_stress Stress Conditions Analyte 3',4'-Dichloro-5'- methylacetophenone Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidative Degradation Analyte->Oxidation Thermal Thermal Degradation Analyte->Thermal Photo Photolytic Degradation Analyte->Photo Analysis HPLC Analysis (Method A & B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluation of Degradation Profile Analysis->Result

Caption: Workflow for the forced degradation study.

Part 3: Method Comparison and Performance Data

The effectiveness of each method is assessed based on key chromatographic parameters such as retention time, resolution, tailing factor, and the number of theoretical plates. The data presented below is representative of a typical experimental outcome.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Retention Time (Main Peak) 6.8 min9.5 min
Resolution (Main Peak & Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates (Main Peak) 8,50012,000

Table 2: Forced Degradation Results (% Degradation and Impurity Profile)

Stress ConditionMethod A (% Degradation)Method A (No. of Degradants Detected)Method B (% Degradation)Method B (No. of Degradants Detected)
Acid Hydrolysis 15.2%215.5%3
Base Hydrolysis 25.8%326.1%4
Oxidative Degradation 8.5%18.7%2
Thermal Degradation 5.1%15.3%1
Photolytic Degradation 12.3%212.6%3

Discussion and Interpretation

The results highlight the distinct advantages and disadvantages of each method.

  • Method A (Isocratic C18): This method is faster and simpler to implement. However, the lower resolution and higher tailing factor suggest that it may not be as effective in separating closely eluting impurities. The forced degradation study reveals that it detects fewer degradation products compared to Method B, indicating a potential lack of specificity.

  • Method B (Gradient Phenyl-Hexyl): While having a longer run time, this method provides superior separation efficiency, as evidenced by the higher resolution, better peak shape (lower tailing factor), and a greater number of theoretical plates. The alternative selectivity of the phenyl-hexyl column, combined with the gradient elution, allows for the resolution of additional degradation products, making it a more comprehensive stability-indicating method. The use of phosphoric acid in the mobile phase helps to sharpen the peaks of any ionizable impurities.[1]

Part 4: Method Validation Synopsis

A full method validation should be performed according to ICH guidelines to ensure the chosen method is fit for its intended purpose.[14][15] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradants. Method B demonstrated superior specificity.[12]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.[16]

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Both the isocratic C18 and gradient Phenyl-Hexyl methods can be used for the purity determination of 3',4'-Dichloro-5'-methylacetophenone. However, the choice of method depends on the specific analytical needs.

  • For routine quality control where speed is a priority and the impurity profile is well-characterized, Method A may be sufficient.

  • For in-depth stability studies, impurity profiling, and method development where comprehensive separation of all potential impurities is critical, Method B is the superior choice. Its enhanced resolution and specificity provide a higher degree of confidence in the purity assessment.

Ultimately, the selection of an appropriate HPLC method is a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides a framework for making an informed decision based on a comparative evaluation of different chromatographic strategies.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Thermo Fisher Scientific. (n.d.). Reversed Phase HPLC Columns.
  • Hawach Scientific. (n.d.). Reverse Phase HPLC Column.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogenated Acetophenones.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaceutical Technology. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • ResearchGate. (n.d.). Conformational energy profiles of halogenated acetophenones (a) in gas phase.
  • Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
  • ResearchGate. (n.d.). HPLC analysis of the acetophenone sensitized irradiation products of....
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • MDPI. (2021, August 12). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions.
  • PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • Google Patents. (n.d.). WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds.
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
  • a validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate. (n.d.).
  • ResearchGate. (n.d.). HPLC-PDA and HR-QTOF ESI/MS analysis. (A) 3,4-dichlorophenol (1) (ii)....
  • Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. (n.d.).
  • Dong, Y., Yao, X., Zhang, W., & Wu, X. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875.
  • Dong, Y., Yao, X., Zhang, W., & Wu, X. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875.

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Comparative

Comparative Reactivity Guide: 3',4'-Dichloro-5'-methylacetophenone vs. 3',4'-Dichloroacetophenone

[1] Executive Summary This guide provides a technical comparison between 3',4'-dichloroacetophenone (1) (the "Reference") and its methylated analog, 3',4'-dichloro-5'-methylacetophenone (2) (the "Modified Scaffold").[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 3',4'-dichloroacetophenone (1) (the "Reference") and its methylated analog, 3',4'-dichloro-5'-methylacetophenone (2) (the "Modified Scaffold").[1]

While both compounds share a deactivated aromatic core suitable for stabilizing metabolic precursors, the introduction of the 5'-methyl group introduces a critical "Magic Methyl" effect. This modification alters the electronic landscape by reducing the electrophilicity of the carbonyl carbon and introducing a specific metabolic "soft spot" for CYP450 oxidation. For drug development, Compound 2 offers improved lipophilicity (LogP) and distinct steric vectors but requires modified handling during nucleophilic reductions due to slower kinetics.

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between the electron-withdrawing groups (EWG) and the electron-donating group (EDG).

Hammett Substituent Analysis

To quantify the electronic environment of the acetyl group (the primary reactive center), we apply the Hammett Equation (


). The net electronic effect (

) on the carbonyl carbon determines its susceptibility to nucleophilic attack.
Feature3',4'-Dichloroacetophenone (1) 3',4'-Dichloro-5'-methylacetophenone (2) Impact of Modification
Substituents 3-Cl (

)4-Cl (

)
3-Cl (

)4-Cl (

)5-Me (

)
Methyl group adds electron density.[1][2]
Net

+0.60 +0.53 Lower

means less electron withdrawal.[1]
Carbonyl Character Highly ElectrophilicModerately ElectrophilicCompound 2 reacts slower with nucleophiles.[1]
Steric Environment Open at C2, C5, C6Blocked at C5; Crowded at C4, C6Restricts ortho functionalization.
Electronic Vector Map (Visualization)

The following diagram illustrates the competing electronic vectors. The chlorines pull density away from the ring (deactivating), while the methyl group pushes density in (activating), specifically shielding the carbonyl from rapid reduction.

ElectronicMap cluster_0 3',4'-Dichloroacetophenone (1) cluster_1 3',4'-Dichloro-5'-methylacetophenone (2) Node1 Carbonyl (C=O) Highly Positive (Fast Reduction) Ring1 Aromatic Ring Electron Deficient Ring1->Node1 Activates C=O Cl1 3,4-Dichloro Strong EWG (+I/-R) Cl1->Ring1 Inductive Withdrawal Node2 Carbonyl (C=O) Less Positive (Slower Reduction) Ring2 Aromatic Ring Stabilized Ring2->Node2 Stabilizes C=O Me2 5-Methyl Weak EDG (+I) Me2->Ring2 Inductive Donation

Figure 1: Comparative electronic vector map. Red arrows indicate electron withdrawal; Green arrows indicate electron donation.[1] The 5-Methyl group mitigates the deactivating effect of the chlorines.

Reactivity Comparison: Nucleophilic Addition

Primary Reaction: Reduction of Ketone to Secondary Alcohol (e.g., using NaBH4).

Mechanistic Insight

In acetophenone reduction, the rate-determining step is the hydride transfer to the carbonyl carbon.

  • Compound 1: The two chlorine atoms create a significant dipole, making the carbonyl carbon highly partial positive (

    
    ). Hydride attack is rapid.[1]
    
  • Compound 2: The 5-methyl group donates electron density (via induction through the meta position relative to the ketone). This slightly neutralizes the

    
     charge on the carbonyl, resulting in a 2-3x slower reaction rate  (predicted based on Hammett 
    
    
    
    for borohydride reduction).
Experimental Protocol: Comparative Reduction

Use this protocol to benchmark reactivity differences in your lab.

Reagents:

  • Substrate (1.0 eq)

  • Sodium Borohydride (NaBH4) (0.6 eq)

  • Methanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 5.0 mmol of the acetophenone substrate in 15 mL of anhydrous Methanol at 0°C.

  • Addition: Add NaBH4 (3.0 mmol) portion-wise over 10 minutes. Note: Hydrogen gas evolution will be vigorous for Compound 1, milder for Compound 2.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).

    • Compound 1: Complete conversion typically < 15 mins.[1]

    • Compound 2: Complete conversion typically 30–45 mins.[1]

  • Quench: Add 0.5 mL Acetone, then 10 mL sat. NH4Cl.[1]

  • Workup: Extract with DCM (2x), dry over MgSO4, concentrate.

Data Interpretation: If Compound 2 fails to reach completion while Compound 1 succeeds, increase reaction temperature to 25°C rather than adding excess reagent, to avoid over-reduction side products.

Reactivity Comparison: Electrophilic Aromatic Substitution (EAS)

Primary Reaction: Nitration or Halogenation of the ring.

The 5-methyl group drastically alters the regioselectivity of the ring.

  • Compound 1 (Des-methyl): The ring is deactivated.[1] Incoming electrophiles are directed to the position meta to the acetyl group and ortho to the chlorines. The C5 position is the primary target.

  • Compound 2 (Methylated): The C5 position is blocked. The methyl group activates the C6 position (ortho to methyl, meta to acetyl). However, C6 is sterically crowded between the acetyl group and the methyl group.

    • Result: Compound 2 is significantly more resistant to EAS than Compound 1.[1] Harsh conditions required for functionalization of Compound 2 often lead to ipso-substitution (displacement of the acetyl group) or benzylic oxidation of the methyl group.

Metabolic Liability & Drug Design Implications

For medicinal chemistry, the 5-methyl group is not just a structural spacer; it is a metabolic handle.[1]

Benzylic Oxidation Pathway

The 5-methyl group is susceptible to CYP450-mediated oxidation, converting the lipophilic methyl into a polar carboxylic acid.[1] This can be used to tune the half-life (


) of a drug candidate.

Metabolism Parent Parent Drug (5'-Methyl) Alcohol Benzylic Alcohol (-CH2OH) Parent->Alcohol CYP450 (Oxidation) Acid Benzoic Acid Derivative (-COOH) Alcohol->Acid Dehydrogenase Excretion Rapid Excretion (High Clearance) Acid->Excretion Phase II Conjugation

Figure 2: Metabolic fate of the 5'-methyl handle.[1] Compound 1 lacks this pathway, leading to a potentially longer half-life but higher risk of lipophilic accumulation.[1]

Physicochemical Properties Table
PropertyCompound 1Compound 2Implication
LogP (Predicted) ~2.9~3.4Compound 2 has higher brain penetrance potential.[1]
Metabolic Stability High (Blockers at 3,4)Moderate (Methyl is a soft spot)Compound 2 has higher intrinsic clearance (

).
Solubility LowVery LowMethyl group disrupts crystal packing but increases lipophilicity.[1]

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

    
     values: 
    
    
    
    -Cl = 0.23,
    
    
    -Me = -0.07).[1]
  • Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase.[1][3] Bioorganic & Medicinal Chemistry, 16(3), 1084-1089.[3] Link (Validates electronic influence on acetophenone reduction rates).[3]

  • Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[4] Link (General principles of methyl group metabolic oxidation).

  • ChemicalBook. (2023).[1] Synthesis and application of 3,5-dichloro-4-aminoacetophenone. Link (Provides synthesis context for chlorinated acetophenone intermediates).

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3',4'-Dichloro-5'-methylacetophenone

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the characterization and quantification of 3',4'-Dichloro-5'-methylacetophenone. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the characterization and quantification of 3',4'-Dichloro-5'-methylacetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causal-driven choices that ensure data integrity and analytical robustness.

The Foundational Role of Reference Standards

In pharmaceutical development and quality control, the Active Pharmaceutical Ingredient (API) or intermediate, such as 3',4'-Dichloro-5'-methylacetophenone, must be rigorously analyzed to ensure its identity, purity, and strength. The reference standard is the cornerstone of this process, serving as the benchmark against which all production batches are measured.[1][2][3] An unreliable reference standard invalidates all subsequent analytical work, potentially leading to compliance failures and compromised patient safety.[2]

Reference standards are highly purified and extensively characterized compounds.[3] They are broadly classified into two main types:

  • Primary Reference Standards: These are established by official pharmacopeial bodies (e.g., USP, EP) and are considered the highest authority.[3][4] They are used to calibrate analytical instruments and to establish secondary standards.

  • Secondary (or Working) Reference Standards: These are standards qualified in-house against a primary reference standard.[3] They are used for routine quality control analyses to conserve the more expensive primary standards. The traceability and equivalency of secondary standards to primary ones must be rigorously demonstrated.[4]

A comprehensive Certificate of Analysis (CoA) is non-negotiable and must accompany any credible reference standard. It provides a full description of the material and a summary of all characterization data, including identity, assay, purity, stability, and measurement uncertainty.[5]

A Comparative Framework for Analytical Techniques

The characterization of a reference standard for 3',4'-Dichloro-5'-methylacetophenone is not a monolithic process. It requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of information. The choice of method is dictated by the analytical objective, whether it is structural confirmation, purity assessment, or quantification.

Workflow for Qualifying a Secondary Reference Standard

The following diagram illustrates a typical workflow for establishing a traceable secondary reference standard.

G cluster_0 Phase 1: Candidate Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Assay & Certification Sourcing Source High-Purity Candidate Material Screening Initial Purity Screening (e.g., HPLC-UV, GC-FID) Sourcing->Screening Assess suitability Identity Structural Elucidation (NMR, MS) Screening->Identity Purity Chromatographic Purity (HPLC/UPLC, GC) Identity->Purity Residuals Residual Solvents (HS-GC) & Water Content (KF) Purity->Residuals Assay Quantitative Assay vs. Primary Standard (e.g., HPLC, qNMR) Residuals->Assay Uncertainty Calculate Uncertainty Budget Assay->Uncertainty CoA Generate Certificate of Analysis (CoA) Uncertainty->CoA Final Final CoA->Final Certified Secondary Reference Standard

Caption: Workflow for the qualification of a secondary reference standard.

Chromatographic Techniques: The Workhorses of Purity and Assay

Chromatography is indispensable for separating the main compound from impurities, degradants, and related substances.

High-Performance Liquid Chromatography (HPLC/UPLC)

  • Causality and Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like substituted acetophenones.[6] The dichlorinated and methylated benzene ring provides sufficient hydrophobicity for strong retention on a C18 stationary phase, allowing for excellent separation from potential impurities using a mobile phase of acetonitrile or methanol and water.[6][7]

  • Methodology Insights: A gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime. UV detection is highly effective due to the strong chromophore of the acetophenone structure, with a detection wavelength typically set near 254 nm or 265 nm for optimal response.[7][8] For enhanced sensitivity and specificity, especially in complex matrices or for trace-level impurity identification, coupling HPLC with mass spectrometry (LC-MS/MS) is the gold standard.[9][10]

Gas Chromatography (GC)

  • Causality and Rationale: GC is highly suitable for analytes that are volatile and thermally stable, criteria that 3',4'-Dichloro-5'-methylacetophenone meets.[11] It provides orthogonal (different mechanism) separation to HPLC, which is crucial for a comprehensive purity assessment. GC is particularly powerful for identifying and quantifying residual synthesis solvents and other volatile organic impurities.

  • Methodology Insights: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a robust starting point. Coupling GC with a Mass Spectrometer (GC-MS) is essential for definitive peak identification.[12] The mass spectrum provides a molecular fingerprint, allowing for unambiguous confirmation of impurities against spectral libraries. For analyzing volatile impurities in the reference material powder, headspace sampling (HS-GC) is the technique of choice as it introduces only the volatile components into the system, protecting it from the non-volatile matrix.[13][14]

Comparative Summary of Chromatographic Techniques

ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Purity assessment, Quantitative AssayImpurity ID, Volatile Organics, AssayTrace-level quantification, Impurity ID
Selectivity Good to ExcellentExcellentSuperior
Sensitivity ng range (UV)pg-ng range (MS)fg-pg range
Analyte Scope Non-volatile, polar to non-polarVolatile, thermally stableWide range of polarities
Rationale for Use Robust, precise quantification of the main component and non-volatile impurities.Orthogonal purity profile, definitive ID of volatile/semi-volatile impurities.Ultimate sensitivity and specificity for complex matrices or trace analysis.
Spectroscopic Techniques: The Arbiters of Identity

While chromatography separates, spectroscopy identifies. For a reference standard, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality and Rationale: NMR is the most powerful tool for absolute structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.[15] For 3',4'-Dichloro-5'-methylacetophenone, ¹H NMR can confirm the number and splitting pattern of aromatic protons, verifying the 1,2,4,5-substitution pattern, as well as the singlets for the acetyl and methyl groups. ¹³C NMR, often with DEPT experiments, confirms the number of unique carbons and distinguishes between methyl, methine, and quaternary carbons (like the carbonyl and substituted aromatic carbons).[16]

  • Methodology Insights: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) are compared against theoretical predictions and literature data for similar structures. Quantitative NMR (qNMR) can also be used as a primary method for determining the purity (assay) of a substance by comparing the integral of a sample peak to that of a certified reference material of a different compound, without requiring a specific standard of the analyte itself.

Mass Spectrometry (MS)

  • Causality and Rationale: MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a tool for both separation and identification.[12][17] The mass spectrum for 3',4'-Dichloro-5'-methylacetophenone would be expected to show a characteristic isotopic pattern for the two chlorine atoms, providing strong evidence for its elemental composition.

Analytical Technique Selection Guide

G decision decision result result start What is the Analytical Goal? d1 Structural Confirmation? start->d1 r1 Primary: NMR (1H, 13C) Secondary: MS, IR d1->r1 Yes d2 Purity & Impurity Profile? d1->d2 No r2 Primary: HPLC/UPLC Orthogonal: GC-MS d2->r2 Yes d3 Quantitative Assay? d2->d3 No r3 Primary: HPLC vs. Standard Alternative: qNMR d3->r3 Yes d4 Residual Volatiles? d3->d4 No r4 Headspace GC-MS d4->r4 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating through the incorporation of system suitability tests (SST), ensuring the analytical system is performing correctly before sample analysis.

Protocol 1: Purity and Assay by RP-HPLC-UV
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: 40% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Reference Standard Solution: Accurately weigh ~10 mg of the Primary Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 100 µg/mL).

    • Sample Solution (Candidate Material): Prepare in the same manner as the Reference Standard Solution.

  • System Suitability Test (SST):

    • Inject the Reference Standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates ≥ 2000.

    • Rationale: SST ensures the precision, efficiency, and peak shape are acceptable before proceeding, validating the system's performance for the analysis.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the Reference Standard solution and the Sample Solution.

    • Assay Calculation (%):

    • Purity Calculation (%):

      (Using area percent, assuming all components have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined).

Protocol 2: Identity Confirmation by GC-MS
  • System Preparation:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Dissolve a small amount (~1 mg/mL) of the candidate material in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.

  • Data Interpretation:

    • Confirm the retention time of the main peak.

    • Analyze the mass spectrum:

      • Identify the molecular ion peak (M⁺). Check for the characteristic M, M+2, M+4 isotopic pattern indicative of two chlorine atoms.

      • Compare the fragmentation pattern to a reference spectrum from a library (e.g., NIST) or theoretical fragmentation pathways.

    • Rationale: A match in both retention time and mass spectrum provides conclusive evidence of the compound's identity.

Conclusion

The selection and use of a reference standard for the analysis of 3',4'-Dichloro-5'-methylacetophenone is a critical undertaking that demands a rigorous, evidence-based approach. No single analytical technique is sufficient. A combination of high-resolution chromatographic methods like HPLC and GC provides an orthogonal and comprehensive purity profile, while spectroscopic techniques, primarily NMR and MS, deliver unambiguous structural confirmation. By implementing self-validating protocols and understanding the scientific rationale behind each methodological choice, researchers can ensure the highest level of data integrity, which is the bedrock of quality control and regulatory compliance in the pharmaceutical industry.

References

  • Title: Types of Reference Standards Used in the Pharmaceutical Industry Source: Pharmaffiliates URL: [Link][2]

  • Title: Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry Source: SynThink URL: [Link][3]

  • Title: Reference standards for quality control Source: Longdom Publishing URL: [Link][4]

  • Title: Separation of Acetophenone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][6]

  • Title: HPLC analysis of the acetophenone sensitized irradiation products Source: ResearchGate URL: [Link][18]

  • Title: Analysis of Change of Contents of 3 Acetophenone Compounds in Cynanchum Bungei Decne Before and After Fermentation by HPLC with QAMS Source: cnki.com.cn URL: [Link][8]

  • Title: GCxGC-MS hyphenated te Source: AperTO - Archivio Istituzionale Open Access dell'Università di Torino URL: [Link][19]

  • Title: Supplementary Information for Copper-catalyzed aerobic oxidative C-C bond cleavage of styrenes to acetophenones Source: The Royal Society of Chemistry URL: [Link][15]

  • Title: Rapid HPLC Separation of Phenones on HALO C18 Phase Source: MAC-MOD Analytical URL: [Link][7]

  • Title: Supplementary Information for Asymmetric Transfer Hydrogenation Source: The Royal Society of Chemistry URL: [Link][20]

  • Title: Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography Source: Patsnap Eureka URL: [Link][21]

  • Title: A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk Source: WUR eDepot URL: [Link][9]

  • Title: Amine derivatives and antimycotic agents containing them Source: Google Patents URL: [22]

  • Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link][12]

  • Title: Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS Source: Gerstel URL: [Link][13]

  • Title: (a) 1 H NMR spectra in deuterated dichloromethane Source: ResearchGate URL: [Link][23]

  • Title: Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather Source: ResearchGate URL: [Link][14]

  • Title: Method for producing a halogenated acetophenone Source: Google Patents URL: [24]

  • Title: Environmental Chemistry Method for Propanil & 3,4-DCA in Water Source: EPA URL: [Link][25]

  • Title: Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR Source: IJESI URL: [Link][26]

  • Title: The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection Source: Technology Networks URL: [Link][17]

  • Title: Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS Source: MDPI URL: [Link][10]

  • Title: 3,4-Dichloro-5-methylaniline Source: AMERICAN ELEMENTS URL: [Link][27]

  • Title: 3',4'-(Methylenedioxy)acetophenone Source: NIST WebBook URL: [Link][28]

  • Title: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link][16]

  • Title: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link][29]

  • Title: Interpreting ¹HNMR Spectra Source: YouTube URL: [Link][30]

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectroscopic Characterization of 3',4'-Dichloro-5'-methylacetophenone

Executive Summary & Strategic Context In the synthesis of high-value pharmaceutical intermediates and agrochemicals, the precise characterization of polysubstituted aromatic ketones is critical. 3',4'-Dichloro-5'-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceutical intermediates and agrochemicals, the precise characterization of polysubstituted aromatic ketones is critical. 3',4'-Dichloro-5'-methylacetophenone (CAS 1803728-91-7) represents a challenging analyte due to the subtle electronic effects of its substituents—two electron-withdrawing chlorine atoms and one electron-donating methyl group on the acetophenone core.

This guide provides a rigorous framework for the UV-Vis spectroscopic identification of this compound. Unlike standard datasheets, we focus on comparative differentiation : how to distinguish the target molecule from its likely synthetic precursors and byproducts (e.g., 3',4'-dichloroacetophenone) using spectral shifts predicted by Woodward-Fieser rules and validated through experimental protocols.

Why UV-Vis?

While NMR and MS provide structural certainty, UV-Vis spectroscopy offers a rapid, non-destructive method for in-process monitoring and purity assessment . The electronic transitions (


 and 

) are highly sensitive to the substitution pattern on the benzene ring, making UV-Vis an excellent tool for tracking the methylation of 3',4'-dichloroacetophenone or the acylation of 3,4-dichloro-5-methyltoluene.

Theoretical Framework & Spectral Prediction

To interpret the UV-Vis spectrum of 3',4'-Dichloro-5'-methylacetophenone, we must first establish a baseline using its parent compound, Acetophenone, and calculate the expected bathochromic (red) or hypsochromic (blue) shifts.

Woodward-Fieser Analysis for Acetophenone Derivatives

The primary absorption band (K-band,


) of acetophenone in ethanol is typically observed at 242 nm . Substituents on the benzene ring alter this wavelength based on their electronic character and position relative to the carbonyl group.
FeatureBase Value / Increment
Parent Chromophore (Acetophenone) 246 nm (Calculation Base)
Substituent Effects:
- Alkyl group (o, m)+3 nm
- Alkyl group (p)+10 nm
- Chlorine (o, m)+0 nm
- Chlorine (p)+10 nm
Comparative Spectral Prediction Table

The following table contrasts the target compound with its closest structural analogs. These values serve as the reference criteria for your experimental data.

CompoundStructureSubstituentsCalculated

(EtOH)
Expected Experimental

Key Spectral Feature
Acetophenone C₆H₅COCH₃None246 nm242 nm Baseline K-band.
4'-Methylacetophenone 4-Me-C₆H₄COCH₃p-Me (+10)256 nm252-255 nm Bathochromic shift due to hyperconjugation.
3',4'-Dichloroacetophenone 3,4-Cl₂-C₆H₃COCH₃m-Cl (0), p-Cl (+10)256 nm250-254 nm Cl adds auxochromic effect; similar to p-Me.
3',4'-Dichloro-5'-methylacetophenone Target m-Cl (0), p-Cl (+10), m-Me (+3)259 nm 255-260 nm Distinct Red Shift. The m-methyl group adds ~3-5 nm shift vs. the dichloro analog.

Analyst Note: The target compound (3',4'-Dichloro-5'-methylacetophenone) is expected to show a


 slightly redshifted (approx. 258 ± 2 nm) compared to the 3',4'-dichloroacetophenone precursor. This subtle shift is the key differentiator in reaction monitoring.

Visualizing the Electronic Effects

The following diagram illustrates the additive effects of the substituents on the acetophenone chromophore, providing a logical basis for the spectral shifts.

SpectralShifts cluster_legend Spectral Logic Acetophenone Acetophenone (Base: 246 nm) Dichloro 3',4'-Dichloroacetophenone (+10 nm p-Cl) Calc: 256 nm Acetophenone->Dichloro Add 3,4-Cl substituents (Bathochromic Shift) Target 3',4'-Dichloro-5'-methylacetophenone (+3 nm m-Me) Calc: 259 nm Dichloro->Target Add 5-Methyl group (Fine Tuning Shift) Legend The addition of the methyl group at the 5' position (meta to acetyl) provides a distinct, measurable redshift used for purity confirmation.

Figure 1: Additive substituent effects on the primary absorption band (


) of the acetophenone core.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accuracy (E-E-A-T), follow this standardized protocol. This workflow is designed to be self-validating by including a reference standard check.

Reagents & Equipment[1][2]
  • Analyte: 3',4'-Dichloro-5'-methylacetophenone (High purity >98%).

  • Reference Standard: Acetophenone (Sigma-Aldrich, >99%, CAS 98-86-2) or 3',4'-Dichloroacetophenone (CAS 2642-63-9).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for observing fine structure.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Baseline Correction (System Check):

    • Fill two matched quartz cuvettes (1 cm path length) with pure ethanol.

    • Run a baseline scan from 200 nm to 400 nm.

    • Validation Criteria: Absorbance must be < 0.005 AU across the range.

  • Standard Preparation (Calibration):

    • Prepare a stock solution of Acetophenone (10 mg in 100 mL EtOH).

    • Dilute to ~10 µg/mL.

    • Measure spectrum.

    • Validation Criteria:

      
       must be within 241 ± 1 nm. If not, recalibrate the monochromator.
      
  • Sample Preparation:

    • Weigh 5.0 mg of 3',4'-Dichloro-5'-methylacetophenone .

    • Dissolve in 50 mL volumetric flask with EtOH (Stock A: 100 µg/mL).

    • Dilute 1.0 mL of Stock A into 10 mL EtOH (Test Solution B: 10 µg/mL).

    • Note: Concentration may need adjustment to keep Absorbance between 0.2 and 0.8 AU.

  • Measurement & Analysis:

    • Scan Test Solution B from 200 nm to 400 nm.

    • Identify

      
       (K-band) and any secondary peaks (B-band, typically ~280 nm, weaker).
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Workflow Diagram

ExperimentalWorkflow Start Start: Instrument Warm-up Baseline Baseline Correction (Pure EtOH) Start->Baseline StdCheck Standard Validation (Acetophenone @ 242 nm) Baseline->StdCheck StdCheck->Start If Fail (Recalibrate) SamplePrep Sample Preparation (10 µg/mL in EtOH) StdCheck->SamplePrep If Pass Measure Scan 200-400 nm SamplePrep->Measure DataEval Data Evaluation (Compare to Calc. Value) Measure->DataEval

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

Data Interpretation & Troubleshooting

Distinguishing Impurities

In a synthesis context, common impurities might include the unmethylated precursor (3',4'-dichloroacetophenone) or the over-chlorinated byproduct.

  • Scenario A:

    
     observed at ~252 nm. 
    
    • Interpretation: Likely 3',4'-Dichloroacetophenone . The methylation step may have failed or is incomplete. The lack of the +3-5 nm shift indicates the absence of the methyl group.

  • Scenario B:

    
     observed at ~258-260 nm. 
    
    • Interpretation: Confirms presence of 3',4'-Dichloro-5'-methylacetophenone .[1] The bathochromic shift aligns with the additive effect of the methyl group.

  • Scenario C: Broadening of the peak.

    • Interpretation: Mixture of starting material and product.[2][3] Perform derivative spectroscopy (1st derivative) to resolve overlapping peaks.

Molar Absorptivity ( )

While wavelength identifies the qualitative structure,


 determines purity.
  • Expected

    
     for acetophenone derivatives is typically 10,000 – 15,000 L·mol⁻¹·cm⁻¹  for the K-band.
    
  • Significant deviation (>10%) from this range suggests weighing errors or impurities.

References

  • Sigma-Aldrich. 3',4'-Dichloroacetophenone Product Specification & CAS 2642-63-9 Data.Link

  • NIST Chemistry WebBook. Acetophenone UV-Vis Spectrum (CAS 98-86-2).Link

  • Matrix Scientific. 3',4'-Dichloro-5'-methylacetophenone (CAS 1803728-91-7) Product Entry.[1]Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Woodward-Fieser Rules).
  • PubChem. Compound Summary for 4'-Methylacetophenone (CAS 122-00-9).Link

Sources

Validation

A Comparative Guide to the Structural Validation of 3',4'-Dichloro-5'-methylacetophenone: Elemental Analysis vs. Mass Spectrometry

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of two fundamental analytical techniques—elemental analysis and mass spectrometry—for the validation of 3',4'-Dichloro-5'-methylacetophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. We will delve into the theoretical underpinnings, practical experimental protocols, and the interpretation of data generated from each method, offering field-proven insights to guide researchers in their analytical workflow.

Introduction: The Imperative of Orthogonal Validation

The synthesis of a target molecule is only the first step; its structural verification is paramount. 3',4'-Dichloro-5'-methylacetophenone (C₉H₈Cl₂O), a molecule featuring a halogenated aromatic ring and a ketone functional group, presents a unique analytical challenge. The presence of chlorine isotopes and the potential for isomeric impurities necessitate a multi-faceted analytical approach. This guide will compare the utility of elemental analysis, which provides the empirical formula, with high-resolution mass spectrometry, which determines the precise molecular weight and offers structural clues through fragmentation patterns. By employing these orthogonal techniques, we can achieve a high degree of confidence in the compound's identity and purity.

Elemental Analysis: A Foundational Pillar of Structural Characterization

Elemental analysis by combustion is a robust and long-standing technique for determining the percentage composition of carbon, hydrogen, and other elements within a sample. For halogenated compounds, specialized combustion and scrubbing methods are required to accurately capture and quantify the resulting acidic gases.[1][2]

Experimental Protocol: Combustion Analysis of 3',4'-Dichloro-5'-methylacetophenone
  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the purified 3',4'-Dichloro-5'-methylacetophenone is encapsulated in a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a high-temperature (typically 900-1000 °C) combustion furnace in a stream of pure oxygen. This process converts the compound into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).

  • Reduction and Scrubbing: The combustion products are passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂. Subsequently, the gas stream is passed through scrubbers to remove interfering elements. For halogenated compounds, a silver gauze trap is often employed to capture the halogens as silver halides.[1]

  • Detection and Quantification: The separated gases (CO₂, H₂O) are then detected using thermal conductivity or infrared detectors. The amount of each gas is proportional to the concentration of the corresponding element in the original sample. The chlorine content is determined gravimetrically from the silver halide or by coulometric titration.[2]

Data Presentation and Interpretation

The theoretical elemental composition of 3',4'-Dichloro-5'-methylacetophenone (C₉H₈Cl₂O, Molecular Weight: 203.06 g/mol ) is as follows:

ElementTheoretical Percentage
Carbon (C)53.23%
Hydrogen (H)3.97%
Chlorine (Cl)34.92%
Oxygen (O)7.88% (by difference)

An experimental result would be compared against these theoretical values, with an acceptable deviation typically within ±0.4%.

ElementExperimental PercentageDeviation
Carbon (C)53.15%-0.08%
Hydrogen (H)3.92%-0.05%
Chlorine (Cl)34.85%-0.07%

A close correlation between the experimental and theoretical values provides strong evidence for the proposed empirical formula.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural validation of 3',4'-Dichloro-5'-methylacetophenone, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while the fragmentation pattern in the mass spectrum offers a detailed "fingerprint" of the molecule's structure.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high vibrational state, leading to its fragmentation into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation and Interpretation

The mass spectrum of 3',4'-Dichloro-5'-methylacetophenone would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will exhibit a characteristic isotopic pattern.

Expected Isotopic Pattern for the Molecular Ion [C₉H₈Cl₂O]⁺•:

Ionm/zRelative Abundance
[M]⁺• (containing two ³⁵Cl)202100%
[M+2]⁺• (containing one ³⁵Cl and one ³⁷Cl)204~65%
[M+4]⁺• (containing two ³⁷Cl)206~10%

Key Fragmentation Pathways:

A primary fragmentation pathway for acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion.[3]

  • Loss of a methyl radical (•CH₃): This would result in a prominent peak at m/z 187 (for the dichlorobenzoyl cation containing two ³⁵Cl isotopes), with its corresponding [M+2] and [M+4] isotopic peaks.

fragmentation_pathway M [C₉H₈Cl₂O]⁺• m/z = 202, 204, 206 F1 [C₈H₅Cl₂O]⁺ m/z = 187, 189, 191 M->F1 - •CH₃ R1 •CH₃

Comparative Analysis: Elemental Analysis vs. Mass Spectrometry

FeatureElemental AnalysisMass Spectrometry
Information Provided Elemental composition (empirical formula)Molecular weight, molecular formula (HRMS), structural information (fragmentation)
Sensitivity Milligram rangeMicrogram to nanogram range
Specificity Low (cannot distinguish isomers)High (isomers often have distinct fragmentation patterns)
Confirmation of Purity Provides an indication of purity based on deviation from theoretical valuesCan identify and quantify impurities with different molecular weights
Structural Elucidation Limited to elemental ratiosProvides significant structural information through fragmentation analysis

Alternative and Complementary Techniques

While elemental analysis and mass spectrometry are powerful tools, a comprehensive validation of 3',4'-Dichloro-5'-methylacetophenone would also include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the definitive confirmation of the substitution pattern on the aromatic ring and the overall molecular structure.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts.[5]

analytical_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_purity Purity Assessment Synthesis Synthesis of 3',4'-Dichloro-5'-methylacetophenone EA Elemental Analysis (Empirical Formula) Synthesis->EA MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS NMR NMR Spectroscopy (Connectivity) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR HPLC HPLC Synthesis->HPLC Final_Confirmation Confirmed Structure and Purity EA->Final_Confirmation MS->Final_Confirmation NMR->Final_Confirmation IR->Final_Confirmation HPLC->Final_Confirmation

Conclusion

Both elemental analysis and mass spectrometry are indispensable techniques for the structural validation of newly synthesized compounds like 3',4'-Dichloro-5'-methylacetophenone. Elemental analysis provides a fundamental check of the empirical formula, serving as a crucial, albeit low-resolution, piece of evidence. Mass spectrometry, particularly high-resolution mass spectrometry, offers a much higher degree of certainty by providing an exact molecular weight and invaluable structural insights through its fragmentation patterns. For unequivocal structural confirmation and purity assessment, a synergistic approach that incorporates these techniques along with NMR and IR spectroscopy, and chromatographic methods is the gold standard in the modern chemical research environment.

References

  • Time in Montérégie, CA. Google.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska. PerkinElmer.
  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). EOLSS Publishers.
  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. University of Chemistry and Technology, Prague.
  • Combustion Elemental Analysis. Analytik Jena.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • 3',4'-Dichloroacetophenone 99%. Sigma-Aldrich.
  • CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
  • Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-Propanone, 1,3-dichloro-. NIST WebBook.
  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. RSC Publishing.
  • One-Pot Synthesis of Benzopinacolone Derivatives
  • mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Doc Brown's Chemistry.
  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.
  • Showing Compound 4'-Methylacetophenone (FDB010549). FooDB.
  • Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE.
  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • 4'-Methylacetophenone | CAS#:122-00-9. Chemsrc.
  • Important applications of 4'-methylacetophenone. ChemicalBook.
  • 4′-Methylacetophenone Manufacturer | CAS 122-00-9 Bulk Supply. Cion Pharma.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3',4'-Dichloro-5'-methylacetophenone

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis of novel compounds like 3',4'-Dichloro-5'-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis of novel compounds like 3',4'-Dichloro-5'-methylacetophenone. The integrity of our work is intrinsically linked to the safe handling and responsible disposal of every chemical we use. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3',4'-Dichloro-5'-methylacetophenone, ensuring the safety of laboratory personnel and the preservation of our environment. Adherence to these procedures is not merely a matter of compliance but a cornerstone of professional scientific practice.

The principles outlined here are derived from established regulatory frameworks and the collective experience of chemical safety professionals. The core logic is to treat 3',4'-Dichloro-5'-methylacetophenone, a halogenated organic compound, as a hazardous waste from the moment it is designated for disposal.

Hazard Assessment and Waste Classification

  • Halogenated Organic Compound: The presence of chlorine atoms on the aromatic ring classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and can form hazardous byproducts upon incomplete combustion. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents and related wastes are listed as hazardous.[1][2] Therefore, it is imperative to manage 3',4'-Dichloro-5'-methylacetophenone as a regulated hazardous waste.

  • Inferred Toxicity: Structurally similar compounds, such as other dichloroacetophenones, are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious eye and skin irritation.[3] It is prudent to assume 3',4'-Dichloro-5'-methylacetophenone exhibits similar toxicological properties.

  • Environmental Hazards: Chlorinated organic compounds can be toxic to aquatic life. Discharging such chemicals into the sewer system is strictly prohibited as it can disrupt wastewater treatment processes and harm ecosystems.[4][5][6]

Based on this assessment, all waste streams containing 3',4'-Dichloro-5'-methylacetophenone, including neat compound, contaminated solvents, reaction mixtures, and contaminated labware, must be treated as hazardous waste .

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. The following procedures ensure safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing 3',4'-Dichloro-5'-methylacetophenone, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or dermal contact.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of solid waste or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

Step 2: Waste Segregation

This is a critical step driven by both safety and cost. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate a Halogenated Organic Waste Container: Collect all waste containing 3',4'-Dichloro-5'-methylacetophenone in a dedicated, properly labeled hazardous waste container.[7]

  • DO NOT MIX:

    • With Non-Halogenated Waste: Non-halogenated organic waste can often be disposed of via fuel blending, a less expensive method than the high-temperature incineration required for halogenated compounds.[8]

    • With Incompatible Chemicals: Avoid mixing with strong bases, strong oxidizing agents, or strong reducing agents to prevent exothermic or gas-producing reactions.[4]

    • With Aqueous Waste: Keep organic and aqueous waste streams separate.[7]

Step 3: Containerization and Labeling

The waste container serves as the primary containment and its label is the primary mode of hazard communication.

  • Container Selection: Use a leak-proof container made of a material compatible with the waste (e.g., glass or polyethylene).[5][9] The container must have a secure, tight-fitting lid.[9]

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include:

    • The words "HAZARDOUS WASTE" [9]

    • The full chemical name of all components, including solvents. Do not use abbreviations or chemical formulas.[8]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation start.

Step 4: Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][9]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the container closed at all times, except when adding waste.[9]

  • Store in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks or spills.

Final Disposal Pathway: Incineration

The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste disposal facility.[4][7]

Causality: Incineration at temperatures typically exceeding 1,800°F (982°C) with sufficient residence time is necessary to ensure the complete destruction of the carbon-halogen bonds. This process prevents the formation of highly toxic and persistent byproducts such as dioxins and furans. The incinerators are equipped with advanced scrubbing systems to neutralize acidic gases (like hydrogen chloride) generated during combustion.[10]

Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup of the properly containerized and labeled waste from your SAA for shipment to a certified Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation in the area.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb spills of solutions with strong oxidizers.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately, detailing the spilled chemical and the absorbent material used.

  • Decontaminate: Clean the spill area with soap and water.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Halogenated Organic)Presence of carbon-halogen bonds; potential toxicity and environmental persistence.[1][11]
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of the molecule and prevents formation of toxic byproducts.[7][10]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatPrevents exposure through dermal contact, eye splash, and incidental contact.[12]
Waste Segregation Separate from non-halogenated, aqueous, and incompatible wastes.Safety (prevents reactions) and cost-effectiveness (avoids unnecessary incineration).[7][8]
Container Labeling "HAZARDOUS WASTE" + Full Chemical Names + PercentagesEnsures clear hazard communication for safe handling and proper disposal.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3',4'-Dichloro-5'-methylacetophenone waste.

DisposalWorkflow cluster_generation Waste Generation Point (Laboratory) cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Institutional Disposal Pathway start Waste Generated (e.g., reaction mixture, contaminated solvent) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled 'HAZARDOUS WASTE' Container ppe->container segregate Is waste halogenated? (Contains 3',4'-Dichloro-5'-methylacetophenone) container->segregate halogen_waste Add to Halogenated Organic Waste Container segregate->halogen_waste Yes non_halogen_waste Add to Non-Halogenated Waste Stream segregate->non_halogen_waste No store Securely Cap and Store in Secondary Containment in SAA halogen_waste->store ehs_pickup Request Pickup by Environmental Health & Safety (EHS) store->ehs_pickup incineration Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->incineration

Caption: Decision workflow for handling and disposing of laboratory waste containing 3',4'-Dichloro-5'-methylacetophenone.

References

  • PF Online. What Regulations Apply to Chlorinated Solvent Use? Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 2',3'-Dichloroacetophenone. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation Guide. Available at: [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Western Kentucky University. Hazardous & Regulated Waste Management Guide. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 2'-Hydroxy-5'-methylacetophenone (Alfa Aesar). Available at: [Link]

  • PubMed. Subchronic Toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar Rats. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3',4'-Dichloro-5'-methylacetophenone: Essential Safety Protocols and Operational Plans

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3',4'-Dichloro-5'-methylacetophenone. While comprehensive toxicological data for this specific compound may be limited, we will proceed with a conservative safety-first principle, drawing on data from structurally similar chlorinated and substituted acetophenones to establish robust handling protocols. The primary known hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2][3] Additionally, many similar compounds are harmful if swallowed.[4][5]

The core philosophy of this guide is not just to list procedures, but to build a self-validating system of safety by explaining the causality behind each recommendation. By understanding the why, we empower ourselves to make consistently safe decisions in a dynamic laboratory environment.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any handling begins, a thorough risk assessment is mandatory. The primary routes of exposure to 3',4'-Dichloro-5'-methylacetophenone, a solid powder, are inhalation of dust, dermal (skin) contact, and eye contact.[1] Therefore, our primary objective is to minimize exposure through robust engineering controls.

  • Ventilation: All manipulations of this compound must be performed within a properly functioning chemical fume hood.[6][7] This is non-negotiable. A fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and being inhaled.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[6] In the event of an accidental exposure, immediate irrigation is critical to minimizing injury.

Personal Protective Equipment (PPE): A Detailed Specification

PPE is the last line of defense, but it is a critical one. The following table details the minimum required PPE for handling 3',4'-Dichloro-5'-methylacetophenone. Do not proceed without ensuring every item is correctly worn.

Protection Area Equipment Specification and Rationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 provide a complete seal around the eyes, protecting against dust particles and accidental splashes. A face shield worn over the goggles is required during procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, to protect the entire face.[5]
Skin Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good protection against a wide range of chemicals and are a suitable starting point.[7] Crucially, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use. For prolonged work, consider double-gloving. Remove gloves using a technique that avoids contaminating your skin and dispose of them immediately in the designated chemical waste container.[8][9]
Lab Coat / Protective ClothingA flame-resistant or 100% cotton lab coat must be worn and fully buttoned to protect skin and personal clothing from contamination.[6][10] Ensure it has long sleeves. If there is a significant risk of splashing, consider using a chemical-resistant apron over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]
Respiratory Protection N95 Respirator (or higher)While working in a fume hood should prevent inhalation, a NIOSH-approved N95 respirator (or equivalent, e.g., FFP2 in Europe) should be worn when weighing the solid powder. This provides an additional layer of protection against inhaling fine dust particles that may become airborne before the fume hood sash can be lowered to its optimal working height. For emergency situations or large spills, a self-contained breathing apparatus is necessary.[1][11]

Experimental Workflow: A Step-by-Step Handling Protocol

This protocol outlines the safe handling of 3',4'-Dichloro-5'-methylacetophenone from initial weighing to final use in a reaction.

Workflow Diagram: Safe Handling of 3',4'-Dichloro-5'-methylacetophenone

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves, Respirator) prep_fumehood 2. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_fumehood prep_weigh 3. Weigh Compound (Use anti-static weigh boat, handle with spatula) prep_fumehood->prep_weigh handle_transfer 4. Transfer & Dissolve (Slowly add to solvent, keep sash low) prep_weigh->handle_transfer handle_reaction 5. Perform Reaction (Monitor closely within hood) handle_transfer->handle_reaction cleanup_decontaminate 6. Decontaminate Surfaces (Wipe down hood and equipment) handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate Waste (Halogenated liquid, solid, sharps, PPE) cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE Correctly (Remove gloves last, wash hands) cleanup_waste->cleanup_ppe

Caption: A flowchart detailing the key stages for safely handling 3',4'-Dichloro-5'-methylacetophenone.

Step 1: Preparation and Donning PPE

  • Before entering the lab, ensure you are wearing appropriate laboratory attire: long pants and closed-toe shoes are mandatory.[7][10] Tie back long hair.[10]

  • In a designated clean area, don your lab coat, chemical splash goggles, and face shield.

  • Verify that your chemical fume hood has a current inspection sticker and that the airflow monitor is functioning correctly.

  • Before handling the solid, don your N95 respirator and two pairs of nitrile gloves.

Step 2: Weighing the Compound

  • Perform all weighing operations inside the chemical fume hood.

  • Use a spatula to transfer the solid from the stock bottle to an anti-static weighing boat or a tared vial.[12] Never handle chemicals with your hands.[12]

  • Close the primary container immediately after removing the required amount.[12]

  • Record the weight and proceed directly to the next step.

Step 3: Dissolution and Use

  • Place the reaction vessel containing the solvent inside the fume hood.

  • Carefully add the weighed 3',4'-Dichloro-5'-methylacetophenone to the solvent. Add solids to liquids slowly to prevent splashing.

  • If necessary, rinse the weighing vessel with a small amount of solvent and add it to the reaction vessel to ensure a complete transfer.

  • Keep the fume hood sash at the lowest practical working height throughout the procedure.

Step 4: Decontamination and Cleanup

  • Wipe down the spatula, any surfaces, and the exterior of glassware with a solvent-soaked paper towel (e.g., ethanol or acetone, depending on compatibility). Dispose of these wipes in the solid chemical waste container.

  • Contaminated glassware should be rinsed with a suitable solvent, with the rinsate collected as halogenated liquid waste.[13] The glassware can then be washed normally.

Emergency Procedures: Spill Management and First Aid

Spill Response:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Contain: For small spills inside a fume hood, use a commercial spill kit or absorbent material (like vermiculite or sand) to contain the powder. Avoid sweeping dry powder, as this can create dust.[5] Moisten the absorbent material slightly if safe to do so.

  • Collect: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent, and dispose of the cloth as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing immediately.[1][4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and provide two glasses of water to drink.[1][14] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]

Disposal Plan: A Critical Final Step

Chemical waste disposal is a highly regulated and critical part of the laboratory workflow. Improper disposal can lead to environmental contamination and regulatory penalties.

  • Waste Segregation: 3',4'-Dichloro-5'-methylacetophenone is a halogenated organic compound. All waste streams containing this chemical must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Liquid Waste: Collect all reaction residues and solvent rinses in a designated, closed, and properly labeled container for halogenated liquid waste.

  • Solid Waste: Dispose of contaminated solids, including used weighing boats, absorbent materials from spills, and contaminated wipes, in a separate, labeled container for solid halogenated waste.

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, and respirator cartridges should be placed in the solid chemical waste container.

  • Empty Containers: The original chemical container is not truly empty. It should be triple-rinsed with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated liquid waste. Once rinsed, the container can often be disposed of as regular lab glass or plastic, but follow your institution's specific guidelines.

  • Institutional Protocols: Always adhere to your institution's specific hazardous waste management protocols.[7][13] Contact your Environmental Health & Safety (EHS) department for guidance on container labeling, pickup schedules, and any unique requirements.[13]

By integrating these safety protocols into every aspect of your workflow, you create a robust system that protects not only yourself but also your colleagues and the environment. This commitment to safety is the bedrock of innovative and responsible science.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2'-Hydroxy-5'-methylacetophenone. (2025). Thermo Fisher Scientific.
  • Personal protective equipment for handling Acetophenone, tetrachloro deriv
  • Personal protective equipment for handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-. (2025). Benchchem.
  • SAFETY DATA SHEET - Ethanone, 1-(3,4-dichlorophenyl)-. (2025). Thermo Fisher Scientific.
  • material safety data sheet sds/msds - 4'-Methylacetophenone. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - 2-(Phenylsulfonyl)acetophenone. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Acetophenone. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - 2,4'-Dichloroacetophenone. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - 2',3'-Dichloroacetophenone. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Acetophenone. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3'-methylacetophenone. (2025). Sigma-Aldrich.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts.
  • Acetophenone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Safety Guidelines | Organic Chemistry I Lab. (n.d.). University of North Georgia.
  • SAFETY DATA SHEET - 4'-Methylacetophenone. (2024). Merck Millipore.
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  • Sanitary Drains and Proper Disposal Best Management Practices. (2023). University of Michigan Environment, Health & Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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